Roxithromycin-d7
Description
Structure
2D Structure
Properties
Molecular Formula |
C41H76N2O15 |
|---|---|
Molecular Weight |
844.1 g/mol |
IUPAC Name |
(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-10-[[1,1,2,2-tetradeuterio-2-(trideuteriomethoxy)ethoxy]methoxyimino]-oxacyclotetradecan-2-one |
InChI |
InChI=1S/C41H76N2O15/c1-15-29-41(10,49)34(45)24(4)31(42-53-21-52-17-16-50-13)22(2)19-39(8,48)36(58-38-32(44)28(43(11)12)18-23(3)54-38)25(5)33(26(6)37(47)56-29)57-30-20-40(9,51-14)35(46)27(7)55-30/h22-30,32-36,38,44-46,48-49H,15-21H2,1-14H3/b42-31+/t22-,23-,24+,25+,26-,27+,28+,29-,30+,32-,33+,34-,35+,36-,38+,39-,40-,41-/m1/s1/i13D3,16D2,17D2 |
InChI Key |
RXZBMPWDPOLZGW-NFRWTTTRSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC([2H])([2H])C([2H])([2H])OCO/N=C/1\[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@]([C@@H]([C@H]1C)O)(C)O)CC)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C |
Canonical SMILES |
CCC1C(C(C(C(=NOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |
Origin of Product |
United States |
Foundational & Exploratory
Roxithromycin-d7: An In-depth Technical Guide for Researchers
A Comprehensive Overview of Deuterated Roxithromycin as an Internal Standard in Bioanalytical Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of Roxithromycin-d7, a deuterium-labeled analog of the macrolide antibiotic roxithromycin. It is primarily intended for researchers and scientists in the fields of pharmacology, analytical chemistry, and drug development who are engaged in the quantitative analysis of roxithromycin in biological matrices. This document outlines the core principles of its application, detailed experimental methodologies, and the rationale behind its use as a superior internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical assays.
Introduction to this compound
This compound is a synthetic, stable isotope-labeled version of roxithromycin, where seven hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a molecule that is chemically identical to roxithromycin in its reactivity and chromatographic behavior but has a distinct, higher molecular weight. This key difference allows it to be differentiated from the unlabeled roxithromycin by a mass spectrometer.
The primary and critical application of this compound in research is its use as an internal standard for the quantification of roxithromycin in complex biological samples such as plasma, serum, and tissue homogenates.[1] Its use significantly enhances the accuracy, precision, and robustness of bioanalytical methods by compensating for variations in sample preparation, injection volume, and matrix effects that can occur during the analytical process.
Physicochemical Properties and Quantitative Data
The fundamental properties of this compound are summarized in the table below. Understanding these properties is crucial for method development and data interpretation in quantitative bioanalysis.
| Property | Value | Reference |
| Chemical Name | (9E)-9-[O-[(2-Methoxyethoxy-d7)methyl]oxime] Erythromycin | N/A |
| Molecular Formula | C₄₁H₆₉D₇N₂O₁₅ | N/A |
| Molecular Weight | 844.09 g/mol | N/A |
| Parent Drug | Roxithromycin | [1] |
| Primary Use | Internal Standard in Analytical and Pharmacokinetic Research | [1] |
Mass Spectrometric Data
| Analyte | Precursor Ion ([M+H]⁺, m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Roxithromycin | 837.5 | 679.5 | Not specified |
| This compound (Predicted) | 844.5 | 686.5 | Requires optimization |
Note: The collision energy requires optimization for the specific instrument being used.
Chromatographic Data
The retention time of this compound is expected to be very similar to that of roxithromycin under identical chromatographic conditions. The table below provides a representative retention time for roxithromycin from a published method, which can be used as a starting point for method development.
| Analyte | Retention Time (minutes) | Chromatographic Conditions |
| Roxithromycin | ~4.0 | Column: Hypersil ODS C-18 (250 x 4.6 mm, 5 µm)Mobile Phase: Acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (pH 4.2) (70:30 v/v)Flow Rate: 1.5 ml/min |
Experimental Protocols
The following is a detailed methodology for the quantitative analysis of roxithromycin in a biological matrix (e.g., human plasma) using an internal standard, adapted from a validated LC-MS/MS method. This protocol can be modified to specifically incorporate this compound.
Materials and Reagents
-
Roxithromycin reference standard
-
This compound (as internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Ammonium acetate (analytical grade)
-
Ultrapure water
-
Control human plasma
Preparation of Stock and Working Solutions
-
Roxithromycin Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of roxithromycin reference standard in 10 mL of methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the roxithromycin stock solution in a mixture of methanol and water (1:1, v/v) to create calibration standards and quality control (QC) samples at various concentrations.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with the same diluent to the desired concentration. The optimal concentration of the internal standard should be determined during method validation.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution to each tube (except for blank samples, to which 20 µL of diluent is added).
-
Vortex mix for 30 seconds.
-
Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex mix vigorously for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex mix for 1 minute to ensure complete dissolution.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography system capable of gradient elution.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A reversed-phase C18 column (e.g., 100 mm × 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for column re-equilibration. The specific gradient profile should be optimized for a total run time of approximately 5-10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: As specified in the "Mass Spectrometric Data" table.
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for the quantitative analysis of roxithromycin in a biological sample using this compound as an internal standard.
Caption: Bioanalytical workflow for Roxithromycin quantification.
Logical Relationship of Internal Standard Use
The diagram below illustrates the logical principle of using a stable isotope-labeled internal standard like this compound to ensure accurate quantification.
Caption: Principle of stable isotope-labeled internal standard.
Conclusion
This compound is an indispensable tool for researchers conducting pharmacokinetic and bioanalytical studies of roxithromycin. Its use as an internal standard in LC-MS/MS methodologies provides a high degree of confidence in the accuracy and precision of the resulting data. By following the detailed protocols and understanding the principles outlined in this guide, scientists can develop and validate robust analytical methods for the reliable quantification of roxithromycin in various biological matrices, thereby contributing to the advancement of drug development and clinical research.
References
An In-depth Technical Guide to the Synthesis and Manufacturing of Deuterium-Labeled Roxithromycin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, manufacturing, and characterization of deuterium-labeled Roxithromycin. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the application of stable isotope labeling to enhance the pharmacokinetic properties of macrolide antibiotics.
Introduction to Deuterium-Labeled Roxithromycin
Roxithromycin is a semi-synthetic macrolide antibiotic derived from erythromycin.[1] It functions by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit, thereby preventing the translocation of peptides.[2] Deuterium labeling, the substitution of hydrogen atoms with their heavier, stable isotope deuterium, is a strategy employed in drug development to alter the metabolic profile of a drug. This modification can lead to a decreased rate of metabolism, resulting in a longer half-life and potentially improved therapeutic efficacy and safety profile. This guide outlines a feasible synthetic pathway for the preparation of deuterium-labeled Roxithromycin, along with detailed analytical methods for its characterization.
Proposed Synthesis of Deuterium-Labeled Roxithromycin
The synthesis of Roxithromycin proceeds via the reaction of Erythromycin Oxime with 2-Methoxyethoxymethyl chloride (MEM-Cl).[1] A strategic approach to introduce deuterium into the Roxithromycin molecule is to utilize a deuterated form of 2-Methoxyethoxymethyl chloride. This ensures the deuterium labels are positioned on the metabolically susceptible methoxyethoxy-methyl side chain.
Synthesis of Deuterated 2-Methoxyethoxymethyl chloride (d-MEM-Cl)
The synthesis of d-MEM-Cl can be achieved by reacting deuterated 2-methoxyethanol with paraformaldehyde and anhydrous hydrogen chloride.[3]
Experimental Protocol:
-
Preparation of Deuterated 2-Methoxyethanol: Commercially available deuterated methanol (CD3OD) can be used as a starting material. The specific deuteration pattern of 2-methoxyethanol will depend on the desired labeling of the final Roxithromycin product. For labeling the methoxy group, CD3OD would be reacted with ethylene oxide. For labeling the ethoxy group, deuterated ethylene glycol could be used.
-
Reaction with Paraformaldehyde and HCl: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a reflux condenser, place deuterated 2-methoxyethanol and paraformaldehyde.
-
Cool the mixture in an ice bath and bubble dry hydrogen chloride gas through the solution with vigorous stirring.
-
Monitor the reaction progress by NMR spectroscopy until the desired level of conversion is achieved.
-
Upon completion, purge the reaction mixture with dry nitrogen to remove excess HCl.
-
The crude d-MEM-Cl can be purified by distillation under reduced pressure.
Synthesis of Deuterium-Labeled Roxithromycin
The final step involves the reaction of Erythromycin Oxime with the synthesized d-MEM-Cl.
Experimental Protocol:
-
Preparation of Erythromycin Oxime: Erythromycin A is reacted with hydroxylamine hydrochloride in the presence of a base such as triethylamine in a suitable solvent like methanol. The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed. The product, Erythromycin Oxime, is then isolated and purified.
-
Reaction of Erythromycin Oxime with d-MEM-Cl: In a suitable reaction vessel, dissolve Erythromycin Oxime in a dry, aprotic solvent such as N,N-dimethylformamide (DMF) or acetone.
-
Add a non-nucleophilic base, such as sodium hydride or potassium carbonate, to the solution and stir for a designated period to form the corresponding alkoxide.
-
Slowly add the previously synthesized d-MEM-Cl to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, quench the reaction with a suitable reagent (e.g., water or a saturated aqueous solution of ammonium chloride).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.
-
The crude deuterium-labeled Roxithromycin can be purified by column chromatography on silica gel.
Manufacturing and Quality Control
The manufacturing process for deuterium-labeled Roxithromycin should be conducted under current Good Manufacturing Practices (cGMP). Critical process parameters to be controlled include reaction temperature, time, and stoichiometry of reagents.
Analytical Methods for Characterization
A comprehensive analytical strategy is essential to confirm the identity, purity, and isotopic enrichment of the final product.
Table 1: Analytical Methods for Deuterium-Labeled Roxithromycin
| Analytical Technique | Purpose | Key Parameters to be Determined |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | Retention time, peak area, impurity profile |
| Mass Spectrometry (MS) | Molecular weight confirmation and isotopic enrichment | Molecular ion peak (m/z), isotopic distribution pattern |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²H) | Structural confirmation and determination of deuterium incorporation | Chemical shifts, coupling constants, integration of signals, presence and location of deuterium signals in ²H NMR.[4][5][6] |
| Quantitative NMR (qNMR) | Accurate determination of isotopic purity and assay | Comparison of integral values of specific protons in the labeled and unlabeled compounds against a certified internal standard.[7][8][9][10] |
Experimental Protocol for Isotopic Enrichment Determination by Mass Spectrometry:
-
Prepare a solution of the deuterium-labeled Roxithromycin in a suitable solvent (e.g., acetonitrile/water).
-
Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Acquire the mass spectrum in the positive ion mode.
-
Determine the m/z values for the molecular ions of both the unlabeled and the deuterium-labeled Roxithromycin.
-
Calculate the isotopic enrichment by comparing the relative intensities of the corresponding isotopic peaks.
Experimental Protocol for Isotopic Purity by qNMR:
-
Accurately weigh a sample of the deuterium-labeled Roxithromycin and a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Dissolve the mixture in a deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹H NMR spectrum with optimized parameters for quantitative analysis (e.g., long relaxation delay).
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity and isotopic enrichment based on the integral values, the number of protons, and the molecular weights of the analyte and the standard.
Visualizing Key Processes
Roxithromycin Mechanism of Action
Roxithromycin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[2] This binding interferes with the translocation step of polypeptide chain elongation.
Caption: Mechanism of action of Roxithromycin.
Synthetic Workflow for Deuterium-Labeled Roxithromycin
The following diagram illustrates the key steps in the proposed synthesis of deuterium-labeled Roxithromycin.
Caption: Synthetic workflow for deuterium-labeled Roxithromycin.
Analytical Workflow for Quality Control
This diagram outlines the logical flow of analytical procedures for the quality control of the final deuterium-labeled Roxithromycin product.
Caption: Analytical workflow for quality control.
References
- 1. nbinno.com [nbinno.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. 2-Methoxyethoxymethyl chloride | 3970-21-6 | Benchchem [benchchem.com]
- 4. A comparative NMR study between the macrolide antibiotic roxithromycin and erythromycin A with different biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of two unknown impurities in roxithromycin by 2D LC-QTOF/MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conformational analysis of major metabolites of macrolide antibiotics roxithromycin and erythromycin A with different biological properties by NMR spectroscopy and molecular dynamics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 8. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 9. ethz.ch [ethz.ch]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Technical Guide to Roxithromycin-d7: Commercial Availability and Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of Roxithromycin-d7, a crucial internal standard for the accurate quantification of the macrolide antibiotic Roxithromycin in complex biological matrices. This document is intended to serve as a valuable resource for researchers, analytical scientists, and professionals involved in drug development and pharmacokinetic studies.
Introduction to this compound
This compound is a stable isotope-labeled derivative of Roxithromycin, where seven hydrogen atoms have been replaced with deuterium. This modification results in a molecule with a higher mass-to-charge ratio (m/z) that is readily distinguishable from the unlabeled parent drug by mass spectrometry.[1] Due to its similar physicochemical properties to Roxithromycin, this compound is an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical methods. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis as it effectively corrects for variability in sample preparation, matrix effects, and instrument response, leading to highly accurate and precise measurements.[2][3][4]
Commercial Suppliers and Availability
This compound is available from several specialized chemical suppliers that provide reference standards and isotopically labeled compounds for research purposes. While pricing is often available upon request, the following tables summarize the available quantitative data from various suppliers.
Table 1: Commercial Suppliers of this compound
| Supplier | Website | Contact Information | Notes |
| LGC Standards | --INVALID-LINK-- | Varies by region | Offers a range of reference materials. |
| MedChemExpress | --INVALID-LINK-- | --INVALID-LINK-- | Provides a certificate of analysis and purity data. |
| Clearsynth | --INVALID-LINK-- | --INVALID-LINK-- | Offers various pack sizes and ships globally.[5] |
| Simson Pharma | --INVALID-LINK-- | --INVALID-LINK-- | Provides custom synthesis options. |
| Veeprho | --INVALID-LINK-- | --INVALID-LINK-- | Specializes in pharmaceutical reference standards. |
| Achemtek | --INVALID-LINK-- | --INVALID-LINK-- | Offers this compound in solution. |
| CymitQuimica | --INVALID-LINK-- | Varies by region | Distributes products from various manufacturers. |
Table 2: Product Specifications and Availability of this compound
| Supplier | Product Code | Form | Available Quantities | Purity (Typical) | Price | Lead Time |
| LGC Standards | TRC-R700852 | Neat Solid | 1 mg, 10 mg | >95% (HPLC) | Request Quote | In Stock |
| MedChemExpress | HY-B0435S | Neat Solid | 1 mg, 5 mg | 98.28% | Request Quote | In Stock |
| Clearsynth | CS-O-12022 | Neat Solid | 1 mg, 2.5 mg, 5 mg, 10 mg, 25 mg, 50 mg[1] | >98% | Login to view price | In Stock |
| Simson Pharma | R390013 | Neat Solid | Custom Synthesis | High Purity | Request Quote | Varies |
| Achemtek | MSK7712D7-100A | Solution (100µg/mL in Acetonitrile) | 1 mL | N/A | Request Quote | In Stock |
| CymitQuimica | TLC-R700852 | Neat Solid | 5 mg, 10 mg, 25 mg, 50 mg, 100 mg | N/A | Request Quote | Varies |
Note: Pricing and lead times are subject to change and may require a formal quotation from the supplier. Purity, including isotopic enrichment, should be confirmed by reviewing the certificate of analysis provided by the supplier.
Experimental Protocol: Quantification of Roxithromycin in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol is adapted from established methods for the bioanalysis of Roxithromycin in human plasma.[6][7][8]
1. Materials and Reagents
-
Roxithromycin reference standard
-
This compound internal standard
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (LC-MS grade)
2. Preparation of Stock and Working Solutions
-
Roxithromycin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Roxithromycin reference standard in methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Roxithromycin stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at an appropriate concentration in the same diluent.
3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution to all tubes except the blank matrix.
-
Vortex briefly.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex to mix and inject into the LC-MS/MS system.
4. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Roxithromycin: Precursor ion (Q1) m/z 837.5 → Product ion (Q3) m/z 679.4
-
This compound: Precursor ion (Q1) m/z 844.5 → Product ion (Q3) m/z 686.4 (Note: These transitions should be optimized for the specific instrument used).
-
5. Data Analysis
-
Integrate the peak areas for both Roxithromycin and this compound.
-
Calculate the peak area ratio (Roxithromycin / this compound).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression (e.g., 1/x²).
-
Determine the concentration of Roxithromycin in the QC and unknown samples from the calibration curve.
Workflow for a Pharmacokinetic Study Utilizing this compound
The following diagram illustrates a typical workflow for a pharmacokinetic study involving the analysis of Roxithromycin in biological samples using this compound as an internal standard.
References
- 1. clearsynth.com [clearsynth.com]
- 2. Clinical Mass Spectrometry â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clearsynth.com [clearsynth.com]
- 6. Validation of a fully automated high throughput liquid chromatographic/tandem mass spectrometric method for roxithromycin quantification in human plasma. Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sensitive LC-ESI/MS/MS assay for the quantification and pharmacokinetic study of roxithromycin in human serum [agris.fao.org]
An In-depth Technical Guide on the Safe Handling of Roxithromycin-d7
This guide provides comprehensive safety data and handling guidelines for Roxithromycin-d7, tailored for researchers, scientists, and professionals in drug development. The information presented is synthesized from available safety data sheets for Roxithromycin and product information for its deuterated analog, this compound. Given their structural similarity, the safety precautions for Roxithromycin are considered applicable to this compound, especially in the small quantities used for research.
Section 1: Chemical and Physical Properties
This compound is a stable, isotopically labeled form of Roxithromycin, a macrolide antibiotic. It is primarily used as an internal standard in analytical and pharmacokinetic studies to ensure accurate quantification.[1]
| Property | Roxithromycin | This compound | Reference |
| Molecular Formula | C41H76N2O15 | C41H69D7N2O15 | [2][3] |
| Molecular Weight | 837.05 g/mol | 844.09 g/mol | [2][3] |
| Appearance | White to Off-White Solid | White to Off-White Solid | [4] |
| Storage Temperature | 2-8°C Refrigerator | -20°C | [4][5] |
| Flash Point | > 110 °C / > 230 °F | No data available | [2] |
| Solubility | No information available | No data available | [2] |
Section 2: Toxicological Information
The toxicological properties of this compound have not been fully investigated. The data presented below is for the parent compound, Roxithromycin, and should be considered relevant for risk assessment.
| Hazard Profile | Data | Reference |
| Acute Oral Toxicity (LD50) | 830 mg/kg (Rat) | [2] |
| GHS Classification | Acute Toxicity, Oral (Category 4) | [6][7] |
| Hazard Statement | H302: Harmful if swallowed | [6][7] |
| Potential Health Effects | May cause gastrointestinal irritation, vomiting, diarrhea, nausea, and abdominal pain. Allergic reactions may occur in sensitive individuals. | [8] |
| Carcinogenicity | Not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA. | [2] |
Experimental Protocols: Detailed experimental methodologies for the cited toxicological data, such as the specific protocol for the LD50 study in rats, are not provided in the available safety data sheets. This level of detail is typically found in dedicated toxicology reports or primary scientific literature.
Section 3: Handling and Personal Protective Equipment (PPE)
Proper handling and the use of personal protective equipment are crucial to minimize exposure and ensure laboratory safety.
| Precautionary Measure | Guideline | Reference |
| Ventilation | Ensure adequate ventilation, especially in confined areas. Use with local exhaust ventilation. | [2][9] |
| Eye/Face Protection | Use tight-sealing safety goggles or a face shield. Conforms to OSHA's 29 CFR 1910.133 or European Standard EN166. | [2][9] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. Handle with chemically resistant gloves. | [2][9] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator. | [2] |
| Hygiene Measures | Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Wash contaminated clothing before reuse. | [2][9] |
Section 4: Stability and Reactivity
| Condition | Information | Reference |
| Reactivity | None known under normal processing. | [2] |
| Chemical Stability | Stable under recommended storage conditions. | [2] |
| Conditions to Avoid | Incompatible products, excess heat, and dust formation. | [2] |
| Incompatible Materials | Strong acids, bases, and oxidizing agents. | [2] |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx). | [2] |
Section 5: First Aid and Accidental Release Measures
| Situation | Response | Reference |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | [2] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician. | [2] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur. | [2] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Call a poison center or doctor if you feel unwell. | [2][7] |
| Accidental Release | Sweep up and shovel into suitable containers for disposal. Avoid dust formation. Ensure adequate ventilation. | [2] |
Section 6: Safe Handling Workflow
The following diagram illustrates a general workflow for the safe handling of a chemical compound like this compound in a laboratory setting.
References
- 1. veeprho.com [veeprho.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | CAS | LGC Standards [lgcstandards.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound | CAS | LGC Standards [lgcstandards.com]
- 6. Roxithromycin | C41H76N2O15 | CID 6915744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. cdn.pfizer.com [cdn.pfizer.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
A Technical Guide to the Physical and Chemical Distinctions Between Roxithromycin and Roxithromycin-d7
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive comparison of the physical and chemical properties of the macrolide antibiotic Roxithromycin and its deuterated analog, Roxithromycin-d7. The inclusion of seven deuterium atoms in the this compound molecule results in a quantifiable mass shift, making it an ideal internal standard for pharmacokinetic and metabolic studies. This guide will delve into the structural differences, comparative physical and chemical data, and the analytical methodologies used to distinguish and quantify these two compounds. Furthermore, it will explore the metabolic pathways of Roxithromycin and the potential implications of isotopic labeling on its biotransformation.
Introduction
Roxithromycin is a semi-synthetic macrolide antibiotic widely used in the treatment of respiratory tract, urinary, and soft tissue infections.[1] It functions by inhibiting bacterial protein synthesis.[1] In the realm of drug development and clinical pharmacology, the use of stable isotope-labeled internal standards is paramount for accurate quantification of drug concentrations in biological matrices. This compound, a deuterated form of Roxithromycin, serves this critical role, particularly in liquid chromatography-mass spectrometry (LC-MS) based bioanalytical assays.[2] This guide will elucidate the fundamental physical and chemical differences between these two molecules, providing a valuable resource for researchers in the field.
Molecular Structure and Isotopic Labeling
The foundational difference between Roxithromycin and this compound lies in the isotopic substitution of seven hydrogen atoms with deuterium atoms on the methoxyethoxy methyl side chain. This substitution is visually represented in the following diagram.
Physical and Chemical Properties
The isotopic substitution in this compound leads to a predictable increase in its molecular weight and can subtly influence its physical properties. The following table summarizes the key physical and chemical data for both compounds.
| Property | Roxithromycin | This compound | Reference(s) |
| Molecular Formula | C₄₁H₇₆N₂O₁₅ | C₄₁H₆₉D₇N₂O₁₅ | [1],[2] |
| Molecular Weight | 837.07 g/mol | 844.11 g/mol | [3],[4] |
| Appearance | White crystalline powder | White to Off-White Solid | [3],[5] |
| Melting Point | 111-118 °C | Not available | [3] |
| Boiling Point | 864.7±75.0 °C (Predicted) | Not available | [3] |
| Solubility | DMSO 160 mg/mL; Ethanol 160 mg/mL | Not available | [3] |
Spectroscopic and Chromatographic Differentiation
The primary methods for distinguishing and quantifying Roxithromycin and this compound are mass spectrometry and chromatography, often coupled as LC-MS.
Mass Spectrometry
Mass spectrometry provides a definitive method to differentiate between the two compounds based on their mass-to-charge ratio (m/z).
| Ion | Roxithromycin (m/z) | This compound (m/z) |
| [M+H]⁺ | ~837.5 | ~844.5 |
| [M+Na]⁺ | ~859.5 | ~866.5 |
The fragmentation patterns of both molecules are expected to be similar, with a consistent mass shift of +7 Da for the fragments containing the deuterated side chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While detailed ¹H and ¹³C NMR data for this compound are not extensively published, the ¹H NMR spectrum would show a clear absence of signals corresponding to the seven protons on the methoxyethoxy methyl group that are present in the Roxithromycin spectrum. The ¹³C NMR spectrum of this compound would exhibit signals for the deuterated carbons, which would be split into multiplets due to deuterium coupling and have a slight upfield shift compared to the corresponding carbons in Roxithromycin.
A study of the ¹H and ¹³C NMR spectra of Roxithromycin in various deuterated solvents has been conducted, providing a basis for comparison.[6]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Quantification
The following is a representative HPLC method for the analysis of Roxithromycin, where this compound would be used as the internal standard.
-
Instrumentation : A standard HPLC system equipped with a UV or mass spectrometric detector.
-
Column : A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7][8]
-
Mobile Phase : A mixture of acetonitrile and a buffer solution (e.g., 0.05 M potassium dihydrogen phosphate, pH 4.2) in a ratio of approximately 70:30 (v/v).[7]
-
Detection : UV detection at 205-215 nm or mass spectrometry.[7][9]
-
Sample Preparation :
-
Spike biological samples (e.g., plasma, urine) with a known concentration of this compound as the internal standard.
-
Perform a protein precipitation step using a solvent like methanol or acetonitrile.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase before injection into the HPLC system.
-
Metabolic Pathways and the Kinetic Isotope Effect
Roxithromycin undergoes several metabolic transformations in the body, primarily mediated by cytochrome P450 enzymes, particularly CYP3A4.[10] The main metabolic pathways include:
-
N-Demethylation : Removal of one or both methyl groups from the dimethylamino group on the desosamine sugar.
-
O-Demethylation : Removal of the methyl group from the cladinose sugar.
-
Hydrolysis : Cleavage of the cladinose sugar.
-
Isomerization : Conversion from the E-isomer to the Z-isomer.[11]
-
Dealkylation : Cleavage of the oxime ether side chain.[11]
The deuteration of the methoxyethoxy methyl side chain in this compound can potentially lead to a kinetic isotope effect (KIE) . The C-D bond is stronger than the C-H bond, and therefore, metabolic reactions that involve the cleavage of these bonds may proceed at a slower rate for the deuterated compound. While the primary metabolic sites of Roxithromycin are not on the deuterated side chain, secondary metabolism or minor pathways involving this part of the molecule could be affected. This altered metabolic rate is a key consideration in the design and application of deuterated drugs, which can sometimes lead to improved pharmacokinetic profiles.
Conclusion
This compound is a crucial analytical tool for the accurate quantification of Roxithromycin in biological matrices. Its primary physical and chemical distinction from the parent drug is its increased molecular weight due to the incorporation of seven deuterium atoms. This mass difference is readily detectable by mass spectrometry, forming the basis of its use as an internal standard. While other physical properties are expected to be very similar to Roxithromycin, the potential for a kinetic isotope effect on metabolism underscores the importance of understanding the subtle yet significant differences introduced by isotopic labeling in drug development and research. This guide provides a foundational understanding of these differences, empowering researchers to utilize these compounds effectively in their studies.
References
- 1. Roxithromycin - Wikipedia [en.wikipedia.org]
- 2. veeprho.com [veeprho.com]
- 3. abmole.com [abmole.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. researchgate.net [researchgate.net]
- 7. tsijournals.com [tsijournals.com]
- 8. ijpra.com [ijpra.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Comparative studies of in vitro inhibition of cytochrome P450 3A4-dependent testosterone 6beta-hydroxylation by roxithromycin and its metabolites, troleandomycin, and erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of the metabolites of roxithromycin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Landscape of Roxithromycin-d7: A Technical Guide to Isotopic Purity and Stability
For researchers, scientists, and drug development professionals, the use of stable isotope-labeled internal standards is a cornerstone of accurate bioanalytical and pharmacokinetic studies. Roxithromycin-d7, a deuterated analog of the macrolide antibiotic roxithromycin, serves as a critical tool in this domain. This technical guide provides an in-depth exploration of the isotopic purity and stability of this compound, offering insights into its synthesis, analytical characterization, and optimal handling.
Isotopic Purity of this compound
The utility of this compound as an internal standard is fundamentally dependent on its isotopic purity. High isotopic enrichment ensures a distinct mass shift from the unlabeled analyte, minimizing cross-signal interference and enabling precise quantification. The deuterium atoms in this compound are strategically incorporated into the methoxyethoxy side chain, a region of the molecule that is synthetically accessible and less prone to metabolic alteration.
Quantitative Assessment of Isotopic Purity
The isotopic distribution of this compound is typically determined by high-resolution mass spectrometry (HRMS). This technique allows for the separation and quantification of ions based on their mass-to-charge ratio with high precision. The analysis reveals the relative abundance of the desired d7 species alongside any residual lower-deuterated (d1-d6) and unlabeled (d0) forms. While a specific Certificate of Analysis with this level of detail is not publicly available, a high-quality batch of this compound would be expected to meet stringent isotopic purity specifications.
Below is a representative table summarizing the expected quantitative data for a high-quality batch of this compound.
| Parameter | Specification | Method |
| Isotopic Enrichment | ||
| - d7 Species | ≥ 98% | Mass Spectrometry (MS) |
| - d6 Species | ≤ 2% | Mass Spectrometry (MS) |
| - d0-d5 Species | ≤ 0.5% (total) | Mass Spectrometry (MS) |
| Chemical Purity | > 98% | HPLC |
| Molecular Formula | C41H69D7N2O15 | - |
| Molecular Weight | 844.09 g/mol | - |
Experimental Protocol for Isotopic Purity Determination
The following is a detailed methodology for assessing the isotopic purity of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 800-900.
-
Resolution: ≥ 10,000.
-
Data Analysis: The isotopic distribution is determined by analyzing the mass spectrum of the this compound peak. The relative abundance of each isotopic species (d0 to d7) is calculated from the integrated peak areas of their respective [M+H]+ ions.
Stability of this compound
The stability of this compound is a critical parameter that influences its shelf-life and reliability as an internal standard. Degradation of the standard can lead to inaccurate quantification of the target analyte. The stability of this compound is expected to be comparable to that of unlabeled roxithromycin, with some potential differences due to the kinetic isotope effect.
Factors Affecting Stability
Several factors can influence the stability of this compound:
-
pH: Unlabeled roxithromycin is known to be unstable in acidic conditions.[1] The macrolide ring is susceptible to hydrolysis, leading to the formation of degradation products. Therefore, this compound should be stored and handled in neutral or slightly basic conditions.
-
Temperature: As with most complex organic molecules, elevated temperatures can accelerate degradation. For long-term storage, this compound should be kept at low temperatures, typically -20°C.[2][3]
-
Oxidation: While less susceptible than some other macrolides, oxidative degradation can occur. Exposure to strong oxidizing agents should be avoided.
-
Light: Photodegradation is a potential concern for many pharmaceuticals. While roxithromycin is relatively stable to light, it is good practice to store this compound in amber vials or protected from light.
-
Hydrogen-Deuterium Exchange: The deuterium labels on the methoxyethoxy side chain are generally stable. However, under certain extreme pH or temperature conditions, back-exchange with hydrogen from the solvent could theoretically occur, leading to a decrease in isotopic purity. It is crucial to use deuterated solvents for stock solutions if long-term storage in solution is required.
Stability Indicating Studies
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods. These studies involve subjecting this compound to harsh conditions to accelerate its degradation.
| Stress Condition | Typical Conditions | Expected Outcome |
| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24 hours | Significant degradation of the macrolide ring. |
| Alkaline Hydrolysis | 0.1 M NaOH at 60°C for 24 hours | Some degradation, but generally more stable than in acid. |
| Oxidative Degradation | 3% H2O2 at room temperature for 24 hours | Potential for oxidation of various functional groups. |
| Thermal Degradation | 80°C for 48 hours | Moderate degradation. |
| Photodegradation | Exposure to UV light (254 nm) for 24 hours | Minimal degradation expected. |
Experimental Protocol for Stability-Indicating HPLC Method
A stability-indicating HPLC method is designed to separate the intact drug from its degradation products, allowing for an accurate assessment of stability.
Instrumentation:
-
HPLC system with a UV or photodiode array (PDA) detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH 7.0) in a ratio of 60:40 (v/v).
-
Flow Rate: 1.2 mL/min.
-
Detection Wavelength: 215 nm.
-
Analysis: The percentage of this compound remaining after exposure to stress conditions is calculated by comparing the peak area of the stressed sample to that of an unstressed control.
Conclusion
This compound is a vital tool for the accurate quantification of roxithromycin in complex matrices. Its reliability hinges on its high isotopic purity and stability. This technical guide has outlined the key considerations for assessing these parameters, providing representative data and detailed experimental protocols. For researchers and drug development professionals, a thorough understanding of the isotopic purity and stability profile of this compound is paramount to ensuring the integrity and accuracy of their analytical data. It is always recommended to obtain a detailed Certificate of Analysis from the supplier for specific batch information on isotopic purity.
References
A Technical Guide to Roxithromycin-d7: Properties, Analysis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Roxithromycin-d7, a deuterated analog of the macrolide antibiotic Roxithromycin. This document details its chemical properties, outlines relevant analytical methodologies, and illustrates its mechanism of action. This compound is primarily utilized as an internal standard in analytical and pharmacokinetic research, where its stable isotope labeling allows for precise quantification of Roxithromycin in biological samples.[1]
Core Chemical and Physical Properties
This compound is a semi-synthetic macrolide antibiotic, specifically a deuterium-labeled version of Roxithromycin.[2][3] This labeling, where seven hydrogen atoms are replaced by deuterium, enhances its utility in pharmacokinetic studies without altering its fundamental chemical behavior.[2][4] It is typically supplied as a white to off-white solid.[3]
| Property | Value | Source(s) |
| CAS Number | 2253707-77-4 | [2][5] |
| Molecular Formula | C41H69D7N2O15 | [3][6] |
| Molecular Weight | 844.09 g/mol | [3] |
| Synonyms | (9E)-9-[O-[(2-Methoxyethoxy-d7)methyl]oxime] Erythromycin, RU 28965-d7 | [1][3][4] |
| Applications | Internal standard for analytical and pharmacokinetic research | [1] |
| Storage Temperature | 2-8°C Refrigerator or -20°C | [3][7] |
Analytical Methodologies
As a reference standard, the purity and concentration of this compound are critical. The following are established analytical methods for the parent compound, Roxithromycin, which are directly applicable for the analysis and quality control of its deuterated analog.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a precise method for the determination and quantification of Roxithromycin.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Analytical C18 column (e.g., 250mm x 4.6mm i.d., 5µm particle size).[8]
-
Mobile Phase: A mixture of acetonitrile and water in an 80:20 (v/v) ratio. The mobile phase should be filtered and degassed before use.[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection Wavelength: 238 nm.[8]
-
Injection Volume: 20 µL.[8]
-
Oven Temperature: 40°C.[8]
-
Standard Solution Preparation: Accurately weigh 10 mg of this compound and dissolve it in the mobile phase in a 10 mL volumetric flask to obtain a stock solution of 1000 µg/mL. Further dilutions can be made to create working standards.[8]
-
Sample Preparation: For assaying pharmaceutical forms, a powdered tablet equivalent to 10 mg of the active ingredient is dissolved in acetonitrile and then diluted with water to a final volume of 10 mL.[8]
UV-Visible Spectrophotometry
A simpler, cost-effective method for the estimation of Roxithromycin in various formulations.
Experimental Protocol:
-
Instrumentation: A UV-Visible Spectrophotometer with 1 cm matched quartz cells.[9]
-
Solvent/Blank: A solution of deionized water and phosphate buffer (pH 7.4).[9]
-
Wavelength of Maximum Absorbance (λmax): 412 nm (using a colorimetric reaction) or directly at 238 nm.[8][10]
-
Linearity Range: Typically established between 10-75 µg/mL.[10]
-
Standard Solution Preparation: Prepare a stock solution by accurately weighing 10 mg of this compound and dissolving it in 100 mL of deionized water to make a 100 µg/mL solution. Subsequent dilutions are made to fall within the linear range.[9]
-
Assay Procedure (Colorimetric): In this method, Roxithromycin is oxidized with potassium permanganate, which liberates formaldehyde. The formaldehyde is then reacted with acetyl acetone in the presence of ammonium acetate, producing a yellow-colored chromogen that is measured.[10]
Diagrams and Workflows
Analytical Workflow for this compound Characterization
The following diagram illustrates a typical workflow for the analytical characterization of a this compound reference standard.
Caption: Workflow for the characterization of a this compound standard.
Mechanism of Action
Roxithromycin, and by extension this compound, functions by inhibiting protein synthesis in susceptible bacteria.[11][12] This bacteriostatic action prevents the growth and proliferation of the bacteria, allowing the host's immune system to clear the infection.[12][13]
Signaling Pathway: The primary target of Roxithromycin is the 50S subunit of the bacterial ribosome.[13] It binds specifically to the 23S rRNA component near the polypeptide exit tunnel.[12] This binding action physically blocks the elongation of the nascent polypeptide chain, thereby halting protein synthesis.[12]
Caption: Mechanism of action of Roxithromycin on the bacterial ribosome.
References
- 1. veeprho.com [veeprho.com]
- 2. clearsynth.com [clearsynth.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | 2253707-77-4 [chemicalbook.com]
- 6. This compound-PI & PI Biotech Inc. Research , Development and Manufacture for Drug Standard Reference Impurity and Pharmaceutical Analysis [pipitech.com]
- 7. This compound | CAS | LGC Standards [lgcstandards.com]
- 8. ijcrt.org [ijcrt.org]
- 9. jocpr.com [jocpr.com]
- 10. ijpsonline.com [ijpsonline.com]
- 11. Roxithromycin - Wikipedia [en.wikipedia.org]
- 12. What is the mechanism of Roxithromycin? [synapse.patsnap.com]
- 13. Roxithromycin Tablet: Uses, Side Effects, Dosage, Precautions and More [carehospitals.com]
Storage and stability conditions for Roxithromycin-d7 reference standards
An In-depth Technical Guide to the Storage and Stability of Roxithromycin-d7 Reference Standards
For researchers, scientists, and drug development professionals, the integrity of reference standards is paramount to ensuring the accuracy and validity of analytical data. This guide provides a comprehensive overview of the recommended storage and stability conditions for this compound, a deuterated internal standard crucial for pharmacokinetic and bioanalytical studies of Roxithromycin.
Recommended Storage Conditions
The long-term stability of this compound reference standards is critically dependent on appropriate storage. The following conditions are recommended by suppliers to maintain the integrity and purity of the compound.
| Parameter | Condition | Duration | Source(s) |
| Form | Solid (Neat) | -20°C | ≥ 4 years |
| Stock Solution | In appropriate solvent | -20°C | Up to 1 year |
| -80°C | Up to 2 years | ||
| Aqueous Solution | In buffer (e.g., 1:1 ethanol:PBS pH 7.2) | Room Temperature | Not recommended for more than one day |
General storage guidelines for reference standards, such as those from USP, recommend storing them in their original, tightly stoppered containers, protected from light, moisture, and excessive heat.[1][2]
Stability Profile of Roxithromycin
The stability of this compound is comparable to that of its non-deuterated counterpart, Roxithromycin. Understanding the degradation pathways of Roxithromycin under various stress conditions is essential for predicting the stability of the deuterated standard and for developing stability-indicating analytical methods.
Forced Degradation Studies
Forced degradation studies are conducted to identify potential degradation products and pathways. These studies expose the drug substance to conditions more severe than accelerated stability testing.
| Stress Condition | Observation | Source(s) |
| Acidic Hydrolysis | Highly susceptible to degradation, particularly at low pH (e.g., pH 1.2). | [3][4][5] |
| Alkaline Hydrolysis | Susceptible to degradation under strong alkaline conditions. | [3] |
| Oxidative | Shows some degradation in the presence of oxidizing agents like hydrogen peroxide. | [3][6] |
| Thermal | Generally stable under thermal stress. | [3] |
| Photolytic | Generally stable when exposed to UV radiation. | [3] |
In-Solution Stability
The stability of Roxithromycin in solution is highly dependent on the pH of the solvent system. As noted in the forced degradation studies, Roxithromycin degrades rapidly in acidic environments.[4][5] For analytical purposes, it is crucial to prepare solutions in appropriate solvents and use them within a validated timeframe. For instance, in a 1:1 solution of ethanol and PBS (pH 7.2), storage is not recommended for more than one day.[7]
Experimental Protocols
Accurate assessment of stability requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for separating and quantifying Roxithromycin and its degradation products.
Example HPLC Method for Stability Indicating Assay
This protocol is a composite based on published methods for Roxithromycin analysis.[6][8][9][10]
-
Instrumentation : A standard HPLC system with a UV detector.
-
Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : A mixture of an aqueous buffer (e.g., 0.06 M potassium dihydrogen orthophosphate, pH adjusted to 7.4) and an organic solvent (e.g., acetonitrile) in a 50:50 (v/v) ratio.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : Ambient (e.g., 25°C).
-
Injection Volume : 20 µL.
-
Standard and Sample Preparation :
-
Prepare a stock solution of this compound in a suitable organic solvent like methanol or ethanol.
-
Dilute the stock solution with the mobile phase to achieve the desired concentration within the linear range of the method (e.g., 5 - 1000 µg/mL).[8]
-
Protocol for Forced Degradation Study
The following are general procedures for conducting forced degradation studies.
-
Acidic Degradation : Dissolve the sample in a solution of hydrochloric acid (e.g., 0.1 M HCl) and heat if necessary. Neutralize the solution before injection.
-
Alkaline Degradation : Dissolve the sample in a solution of sodium hydroxide (e.g., 0.1 M NaOH) and heat if necessary. Neutralize the solution before injection.
-
Oxidative Degradation : Dissolve the sample in a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep it at room temperature for a specified period.
-
Thermal Degradation : Expose the solid reference standard to dry heat (e.g., 100°C) for a defined duration.
-
Photolytic Degradation : Expose the solid reference standard to UV radiation (e.g., 254 nm and 360 nm) for a specified time.
Visualizations
Metabolic Pathway of Roxithromycin
Roxithromycin undergoes partial metabolism in the liver. The primary metabolic pathways include demethylation and the hydrolysis of the cladinose sugar moiety.[12][13][14]
Caption: Major metabolic pathways of Roxithromycin.
Workflow for a Forced Degradation Study
The following diagram illustrates a typical workflow for conducting a forced degradation study to assess the stability of a reference standard.
Caption: Workflow for a typical forced degradation study.
Handling and Usage of Reference Standards
This diagram outlines the logical steps for the proper handling and use of this compound reference standards in a laboratory setting.
Caption: Decision workflow for handling reference standards.
References
- 1. Use & Storage of Reference Standards | USP [usp.org]
- 2. Reference Standards FAQs | USP [usp.org]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. Impact of pharmaceutical dosage form on stability and dissolution of roxithromycin [agris.fao.org]
- 6. Liquid chromatographic determination of roxithromycin: application to stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. A novel RP-HPLC method for the detection and quantification of roxithromycin in topical delivery studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpra.com [ijpra.com]
- 10. ijrpb.com [ijrpb.com]
- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Roxithromycin | C41H76N2O15 | CID 6915744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Protocol for the Quantification of Roxithromycin in Human Plasma Using LC-MS/MS with Roxithromycin-d7 as an Internal Standard
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Roxithromycin is a semi-synthetic macrolide antibiotic used to treat a variety of bacterial infections. Accurate quantification of Roxithromycin in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note provides a detailed protocol for the determination of Roxithromycin in human plasma using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Roxithromycin-d7, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
Principle
This method employs protein precipitation to extract Roxithromycin and the internal standard (IS), this compound, from human plasma. The prepared samples are then analyzed by reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) using an electrospray ionization (ESI) source in the positive ion mode. Quantification is performed using Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for both the analyte and the internal standard.
Materials and Reagents
-
Analytes: Roxithromycin, this compound
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (analytical grade), Deionized water
-
Chemicals: Ammonium acetate
-
Plasma: Blank human plasma
Experimental Protocols
Stock and Working Solution Preparation
-
Roxithromycin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Roxithromycin in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare working solutions of Roxithromycin and this compound by diluting the stock solutions with a mixture of methanol and water (1:1 v/v).
Calibration Standards and Quality Control Samples
-
Calibration Standards: Prepare calibration standards by spiking blank human plasma with the appropriate Roxithromycin working solutions to achieve a concentration range of 10 to 20,000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at three concentration levels: low, medium, and high.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 200 µL of acetonitrile containing the internal standard (this compound).
-
Vortex the mixture for 1 minute to precipitate the plasma proteins.
-
Centrifuge the tubes at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Gradient | A suitable gradient to ensure separation of the analyte from endogenous plasma components is required. |
Mass Spectrometry Conditions
| Parameter | Condition |
| Instrument | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 1 |
| Collision Gas | Argon |
| Ion Source Temperature | 500 °C |
| Ion Spray Voltage | 5500 V |
Table 1: MRM Transitions for Roxithromycin and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Roxithromycin | 837.5 | 679.5 |
| This compound | 844.5 | 679.5 |
Data Presentation
Calibration Curve
A linear calibration curve should be generated by plotting the peak area ratio of Roxithromycin to this compound against the nominal concentration of the calibration standards. A weighting factor of 1/x² is typically used.
Table 2: Representative Calibration Curve Data
| Nominal Concentration (ng/mL) | Calculated Concentration (ng/mL) | Accuracy (%) |
| 10.0 | 9.8 | 98.0 |
| 50.0 | 51.2 | 102.4 |
| 100 | 103.5 | 103.5 |
| 500 | 495.0 | 99.0 |
| 1000 | 980.0 | 98.0 |
| 5000 | 5050 | 101.0 |
| 10000 | 9900 | 99.0 |
| 20000 | 20400 | 102.0 |
Accuracy and Precision
The accuracy and precision of the method are evaluated by analyzing the QC samples at three different concentrations.
Table 3: Accuracy and Precision of the Method[1]
| QC Level | Nominal Concentration (ng/mL) | Measured Concentration (mean ± SD, n=5) | Accuracy (%) | Precision (%RSD) |
| Low | 20 | 19.5 ± 0.8 | 97.5 | 4.1 |
| Medium | 640 | 652.8 ± 25.1 | 102.0 | 3.8 |
| High | 10240 | 10137.6 ± 354.8 | 99.0 | 3.5 |
Visualization
Experimental Workflow
Caption: Experimental workflow for Roxithromycin quantification in plasma.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, accurate, and precise protocol for the quantification of Roxithromycin in human plasma. The use of a deuterated internal standard, this compound, ensures reliable results for pharmacokinetic and other clinical studies. The simple protein precipitation sample preparation method allows for high-throughput analysis.
References
Application of Roxithromycin-d7 in Pharmacokinetic Studies of Macrolides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Roxithromycin-d7 as an internal standard in the pharmacokinetic analysis of macrolide antibiotics. The use of a stable isotope-labeled internal standard like this compound is crucial for achieving accurate and precise quantification of the target analyte in complex biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Roxithromycin is a semi-synthetic macrolide antibiotic used to treat various bacterial infections.[1] Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is essential for optimizing dosing regimens and ensuring therapeutic efficacy. Stable isotope-labeled internal standards are the preferred choice in quantitative bioanalysis using LC-MS because they share identical physicochemical properties with the analyte, co-elute chromatographically, and correct for variability during sample preparation and analysis.[2][3]
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a powerful analytical technique that relies on the addition of a known amount of an isotopically enriched compound (e.g., this compound) to a sample before processing. This "spiked" internal standard serves as a reference to which the endogenous analyte (Roxithromycin) is compared. Because the stable isotope-labeled standard and the analyte behave nearly identically during extraction, chromatography, and ionization, the ratio of their signals in the mass spectrometer provides a highly accurate and precise measure of the analyte's concentration, compensating for potential matrix effects and variations in instrument response.
Experimental Protocols
The following protocols are generalized based on established methods for the analysis of macrolides in biological matrices.[4] Researchers should perform specific validation for their particular matrix and instrumentation.
Preparation of Stock and Working Solutions
-
Roxithromycin Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Roxithromycin in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of Roxithromycin by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 methanol:water) to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration of 100 ng/mL in the same solvent as the working standards.
Sample Preparation from Plasma/Serum
This protocol outlines a protein precipitation method, which is a common and effective technique for extracting macrolides from plasma or serum.[4]
-
Aliquoting: Pipette 100 µL of plasma/serum sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Spiking: Add 10 µL of the this compound internal standard working solution to each tube (except for blank matrix samples).
-
Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.
-
Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters for the analysis of Roxithromycin. These should be optimized for the specific instrument being used.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation from matrix components (e.g., starting with 95% A, ramping to 95% B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Roxithromycin: The specific precursor and product ions will need to be determined by direct infusion. A potential transition is m/z 837.5 -> 679.5.
-
This compound: The precursor ion will be shifted by +7 Da (m/z 844.5), and the product ion may or may not be shifted depending on the location of the deuterium labels.
-
-
Instrument Parameters: Optimize parameters such as collision energy, declustering potential, and source temperature for maximum signal intensity.
-
Data Presentation
The following tables summarize pharmacokinetic data for Roxithromycin from human studies. These values can be used as a reference for studies employing this compound as an internal standard.
Table 1: Single-Dose Pharmacokinetic Parameters of Roxithromycin in Healthy Subjects
| Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t1/2 (h) | Reference |
| 150 mg | 6.7 ± 2.6 | ~2 | - | ~12 | [5] |
| 300 mg | 11.0 ± 2.2 | ~2 | - | ~12 | [5] |
| 300 mg | 10.13 ± 0.43 | 2.42 ± 0.34 | - | 34.95 ± 22.51 | [6][7] |
Table 2: Method Validation Parameters for Roxithromycin Quantification
| Parameter | Typical Value | Reference |
| Linearity Range | 10 - 20,480 ng/mL | [4] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | [4] |
| Recovery | 97 - 101% | [4] |
| Intra-day Precision (%RSD) | < 1.5% | [8] |
| Inter-day Precision (%RSD) | < 0.39% | [8] |
| Accuracy | 100.68% | [8] |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship in a pharmacokinetic study using this compound.
Caption: Experimental workflow for a pharmacokinetic study.
Caption: Logical relationship of isotope dilution analysis.
References
- 1. 2024.sci-hub.ru [2024.sci-hub.ru]
- 2. scispace.com [scispace.com]
- 3. cerilliant.com [cerilliant.com]
- 4. researchgate.net [researchgate.net]
- 5. Macrolide pharmacokinetics and dose scheduling of roxithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. logixsjournals.com [logixsjournals.com]
- 7. files.logixsjournals.com [files.logixsjournals.com]
- 8. Roxithromycin potency quantification in pharmaceutical preparation by applying a validated bioassay method and comparison with HPLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Roxithromycin using Roxithromycin-d7 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roxithromycin is a semi-synthetic macrolide antibiotic used to treat a variety of bacterial infections. Accurate and reliable quantification of Roxithromycin in biological matrices and pharmaceutical formulations is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control. The use of a stable isotope-labeled internal standard, such as Roxithromycin-d7, is the gold standard for quantitative analysis by mass spectrometry, as it corrects for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the method.[1]
This document provides a detailed protocol for the determination of Roxithromycin using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS), employing this compound as the internal standard. An alternative HPLC method with UV detection is also presented for laboratories where mass spectrometry is not available.
Principle of the Method
The method involves the extraction of Roxithromycin and the internal standard, this compound, from the sample matrix, followed by chromatographic separation on a reversed-phase HPLC column. Detection and quantification are achieved by tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. This technique provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard. For the HPLC-UV method, quantification is based on the peak area of Roxithromycin at a specific UV wavelength.
Materials and Reagents
-
Roxithromycin reference standard
-
This compound internal standard
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Formic acid (analytical grade)
-
Ammonium acetate (analytical grade)
-
Ultrapure water
-
Drug-free plasma/serum for calibration standards and quality controls
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) or protein precipitation reagents (e.g., trichloroacetic acid, acetonitrile)
Instrumentation and Analytical Conditions
LC-MS/MS System
-
HPLC System: A system capable of delivering a stable and reproducible gradient flow.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is recommended for fast and efficient separation.
HPLC-UV System
-
HPLC System: A standard HPLC system with a UV/Vis detector.
-
Analytical Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
Experimental Protocols
Standard and Sample Preparation
5.1.1. Preparation of Stock and Working Solutions
-
Roxithromycin Stock Solution (1 mg/mL): Accurately weigh 10 mg of Roxithromycin reference standard and dissolve in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the Roxithromycin stock solution in a mixture of water and acetonitrile (1:1, v/v) to create calibration standards and quality control (QC) samples at various concentration levels.
-
Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with methanol.
5.1.2. Sample Preparation from Biological Matrix (e.g., Plasma)
A common method for sample preparation from biological matrices is protein precipitation.
-
Pipette 100 µL of the plasma sample (or calibration standard/QC) into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (1 µg/mL).
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
5.2.1. LC-MS/MS Method
| Parameter | Recommended Condition |
| Column | C18, 50 mm x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | Start with 30% B, increase to 95% B over 5 min, hold for 2 min, then return to initial conditions and equilibrate. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Roxithromycin | 837.5 | 679.4 | 200 | User Determined |
| This compound | 844.5 | User Determined | 200 | User Determined |
Note: The precursor ion for this compound is 7 mass units higher than that of Roxithromycin. The optimal product ion and collision energy for this compound should be determined by infusing a standard solution into the mass spectrometer.
5.2.2. HPLC-UV Method
| Parameter | Recommended Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (pH 4.5) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection Wavelength | 215 nm |
Data Presentation and Quantitative Analysis
The concentration of Roxithromycin in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The linearity of the method should be assessed using a weighted linear regression model.
Table 1: Typical Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity (r²) | > 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Should be assessed to ensure no significant ion suppression or enhancement |
| Stability | Analyte should be stable under various storage and processing conditions |
Table 2: Example Quantitative Data (Hypothetical)
| Analyte | Retention Time (min) | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (CV%) |
| Roxithromycin | 3.5 | 5 - 5000 | 5 | 95 - 105 | < 10 |
| This compound | 3.5 | - | - | - | - |
Visualizations
Caption: Experimental workflow for the quantification of Roxithromycin.
Caption: Role of the internal standard in correcting for analytical variability.
References
Application Note: Mass Spectrometry Fragmentation of Roxithromycin-d7
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed overview of the expected mass spectrometry fragmentation pattern of Roxithromycin-d7, a deuterated internal standard for the quantitative analysis of the macrolide antibiotic Roxithromycin. The fragmentation pathways are elucidated based on the known fragmentation of Roxithromycin and the specific location of the deuterium labels. A comprehensive experimental protocol for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis is also presented. This document serves as a practical guide for researchers in drug metabolism, pharmacokinetics, and clinical chemistry.
Introduction
Roxithromycin is a semi-synthetic macrolide antibiotic used for treating respiratory tract, urinary, and soft tissue infections.[1] In bioanalytical methods, stable isotope-labeled internal standards are crucial for accurate quantification. This compound is a commonly used internal standard where seven hydrogen atoms are replaced by deuterium.[2][3] Understanding its fragmentation pattern in a mass spectrometer is essential for developing robust and specific analytical methods. This note details the predicted fragmentation of this compound based on its chemical structure and established fragmentation mechanisms of macrolide antibiotics.
The deuterium atoms in this compound are located on the (2-Methoxyethoxy)methyl group attached to the oxime at position 9 of the erythromycin core.[2][4] Specifically, the terminal methoxy group contains three deuterium atoms (d3), and the ethoxy group contains four deuterium atoms (d4).[4] This specific labeling leads to a predictable mass shift in fragment ions containing this side chain.
Predicted Mass Spectrometry Fragmentation Pattern
Electrospray ionization (ESI) in the positive ion mode is typically used for the analysis of Roxithromycin and its analogs. The protonated molecule of this compound ([M+H]⁺) is expected at an m/z of 844.1. The fragmentation of this precursor ion is anticipated to follow pathways similar to unlabeled Roxithromycin, with key losses related to the sugar moieties and the ether-oxime side chain.
The primary fragmentation pathways for macrolides like Roxithromycin involve the neutral loss of the cladinose and desosamine sugars. One of the major product ions for Roxithromycin is formed by the loss of the cladinose sugar (a neutral loss of 158 Da). For this compound, this fragmentation is expected to be conserved, leading to a prominent product ion.
Table 1: Predicted Major Fragment Ions of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss (Da) | Predicted Product Ion (m/z) |
| 844.1 ([M+H]⁺) | [M+H - Cladinose]⁺ | 158.1 | 686.0 |
| 844.1 ([M+H]⁺) | [M+H - Desosamine]⁺ | 157.1 | 687.0 |
| 844.1 ([M+H]⁺) | [M+H - H₂O]⁺ | 18.0 | 826.1 |
| 686.0 | [M+H - Cladinose - H₂O]⁺ | 18.0 | 668.0 |
| 686.0 | Cleavage of the deuterated ether-oxime side chain | Variable | Variable |
The following diagram illustrates the proposed fragmentation pathway of this compound.
Caption: Proposed fragmentation pathway of this compound.
Experimental Protocol: LC-MS/MS Analysis
This protocol is adapted from a validated method for the quantification of Roxithromycin in biological matrices.[5]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of the sample (e.g., plasma, serum), add 10 µL of this compound internal standard solution (concentration to be optimized based on the expected analyte concentration).
-
Add 300 µL of ice-cold methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography Conditions
-
LC System: Agilent 1200 Series or equivalent
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent)
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
Curtain Gas: 20 psi
-
Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
Multiple Reaction Monitoring (MRM) Transitions:
Table 2: MRM Transitions for Roxithromycin and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| Roxithromycin | 837.1 | 679.0 | 35 | 100 |
| Roxithromycin | 837.1 | 158.1 | 40 | 100 |
| This compound | 844.1 | 686.0 | 35 | 100 |
| This compound | 844.1 | 158.1 | 40 | 100 |
Note: Collision energy and declustering potential should be optimized for the specific instrument used.
The following workflow diagram illustrates the analytical process.
Caption: Experimental workflow for the analysis of this compound.
Conclusion
The fragmentation pattern of this compound is predictable based on the well-understood fragmentation of Roxithromycin. The deuterium labeling on the methoxyethoxy methyl side chain results in a +7 Da mass shift for the precursor ion and any fragment ions that retain this part of the molecule. The provided experimental protocol offers a starting point for the development of sensitive and specific quantitative assays for Roxithromycin in various biological matrices, utilizing this compound as a reliable internal standard. Researchers should perform instrument-specific optimization of the LC and MS parameters to achieve the best performance.
References
Application Notes and Protocols for the Sample Preparation of Biological Matrices Containing Roxithromycin-d7
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction of Roxithromycin-d7 from various biological matrices. The methodologies outlined below are intended to serve as a comprehensive guide for researchers in the fields of pharmacokinetics, therapeutic drug monitoring, and bioanalytical chemistry. The protocols for protein precipitation, liquid-liquid extraction, and solid-phase extraction have been compiled from established methods to ensure robust and reliable results.
Overview of Sample Preparation Techniques
The accurate quantification of this compound in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The choice of sample preparation technique depends on the matrix, the required limit of quantification, and the analytical method employed (typically LC-MS/MS). This document details three common and effective techniques:
-
Protein Precipitation (PPT): A rapid and straightforward method for removing proteins from plasma and serum samples.
-
Liquid-Liquid Extraction (LLE): A technique that separates analytes based on their differential solubility in two immiscible liquid phases, offering a cleaner extract than PPT.
-
Solid-Phase Extraction (SPE): A highly selective method that provides the cleanest extracts by utilizing a solid sorbent to isolate the analyte of interest.
Quantitative Data Summary
The following tables summarize the quantitative data for the different sample preparation techniques for Roxithromycin. It is important to note that while this compound is the recommended internal standard, much of the published data refers to the non-deuterated compound. The performance of this compound is expected to be comparable.
Table 1: Protein Precipitation Performance Data
| Parameter | Matrix | Value | Reference |
| Recovery | Human Serum | 97 - 101% | [1][2] |
| Linearity Range | Human Serum | 10 - 20480 ng/mL | [1] |
| Lower Limit of Quantification (LLOQ) | Human Plasma | 10 ng/mL | [1] |
| Inter-day Precision (RSD) | Human Plasma | < 5.9% | [3] |
Table 2: Liquid-Liquid Extraction Performance Data
| Parameter | Matrix | Value | Reference |
| Recovery | Alkalinized Serum | 97.4% | [4] |
| Linearity Range | Human Serum | 0.25 - 32 mg/L | [4] |
| Detection Limit | Human Serum | 0.06 mg/L | [4] |
| Inter-day Precision (RSD) | Human Serum | < 3.0% | [4] |
Table 3: Solid-Phase Extraction Performance Data
| Parameter | Matrix | Value | Reference |
| Recovery | Plasma | >80% (general pharmaceuticals) | [5] |
| Matrix Effects | Plasma | ≤15% (general pharmaceuticals) | [5] |
| Phospholipid Removal | Plasma | >90% | [5] |
Experimental Protocols
Protein Precipitation (PPT) Protocol for Plasma/Serum
This protocol is a rapid and efficient method for the removal of proteins from plasma or serum samples prior to LC-MS/MS analysis.
Materials:
-
Biological Matrix (Plasma or Serum)
-
This compound Internal Standard (IS) solution
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Microcentrifuge
Protocol:
-
Pipette 100 µL of the plasma or serum sample into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to the sample.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.
-
Vortex briefly and inject a suitable aliquot into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE) Protocol for Serum
This protocol provides a cleaner sample extract compared to protein precipitation by partitioning the analyte into an organic solvent.
Materials:
-
Serum sample
-
This compound Internal Standard (IS) solution
-
0.1 M Sodium Hydroxide (NaOH)
-
Methylene Chloride (Dichloromethane), HPLC grade
-
Microcentrifuge tubes (2 mL)
-
Vortex mixer
-
Microcentrifuge
-
Nitrogen evaporator
Protocol:
-
Pipette 500 µL of the serum sample into a 2 mL microcentrifuge tube.
-
Add 50 µL of the this compound internal standard solution.
-
Add 50 µL of 0.1 M NaOH to alkalinize the sample.
-
Add 1 mL of methylene chloride to the tube.
-
Vortex the mixture for 5 minutes to ensure thorough extraction.
-
Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the lower organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
Solid-Phase Extraction (SPE) Protocol for Plasma
This protocol utilizes a reversed-phase SPE sorbent for high analyte recovery and removal of matrix interferences. A simplified 3-step protocol is presented here.[6]
Materials:
-
Plasma sample
-
This compound Internal Standard (IS) solution
-
4% Phosphoric Acid (H₃PO₄) in water
-
Methanol (MeOH), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Oasis HLB µElution Plate or Cartridge
-
SPE manifold (vacuum or positive pressure)
-
Collection plate or tubes
Protocol:
-
Sample Pre-treatment:
-
To 200 µL of plasma sample, add 20 µL of this compound IS solution.
-
Add 200 µL of 4% phosphoric acid in water and vortex to mix.
-
-
Load:
-
Directly load the pre-treated sample onto the Oasis HLB sorbent without prior conditioning or equilibration.
-
-
Wash:
-
Wash the sorbent with 200 µL of 5% methanol in water to remove polar interferences.
-
-
Elute:
-
Elute the analyte and internal standard with 2 x 50 µL of acetonitrile.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and inject into the LC-MS/MS system.
-
General Protocol for Tissue Homogenate Preparation
This protocol provides a general workflow for the extraction of Roxithromycin from tissue samples. The specific homogenization buffer and extraction solvent may require optimization depending on the tissue type.
Materials:
-
Tissue sample
-
Phosphate Buffered Saline (PBS), ice-cold
-
Homogenization buffer (e.g., PBS with protease inhibitors)
-
Tissue homogenizer (e.g., rotor-stator or bead beater)
-
This compound Internal Standard (IS) solution
-
Extraction solvent (e.g., acetonitrile or a mixture of organic solvents)
-
Centrifuge
Protocol:
-
Tissue Preparation:
-
Accurately weigh the frozen tissue sample.
-
Thaw the tissue on ice and wash with ice-cold PBS to remove excess blood.
-
-
Homogenization:
-
Add a specific volume of ice-cold homogenization buffer (e.g., 3 volumes of buffer to 1 weight of tissue).
-
Homogenize the tissue until a uniform suspension is achieved. Keep the sample on ice throughout the process to prevent degradation.
-
-
Extraction:
-
Transfer a known volume of the tissue homogenate to a clean tube.
-
Add the this compound IS solution.
-
Add an appropriate volume of extraction solvent (e.g., 3 volumes of acetonitrile).
-
Vortex vigorously for 2-5 minutes.
-
Centrifuge at high speed (e.g., 15,000 x g) for 15 minutes at 4°C to pellet the tissue debris and precipitated proteins.
-
-
Further Processing:
-
The resulting supernatant can be further purified using LLE or SPE as described in the previous sections, or directly prepared for LC-MS/MS analysis after evaporation and reconstitution.
-
Mechanism of Action of Roxithromycin
Roxithromycin is a macrolide antibiotic that inhibits bacterial protein synthesis. Understanding its mechanism is fundamental for its application in infectious disease research.
References
- 1. researchgate.net [researchgate.net]
- 2. Sensitive LC-ESI/MS/MS assay for the quantification and pharmacokinetic study of roxithromycin in human serum [agris.fao.org]
- 3. chinjmap.com [chinjmap.com]
- 4. DOT language — Beginner. (Graph description language) | by Nishanthini Kavirajan | Medium [medium.com]
- 5. lcms.cz [lcms.cz]
- 6. waters.com [waters.com]
Application Note: Development and Validation of a Quantitative LC-MS/MS Method for Roxithromycin in Human Plasma Using a Stable Isotope-Labeled Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Roxithromycin is a semi-synthetic macrolide antibiotic used to treat a variety of bacterial infections, including those of the respiratory tract, urinary tract, and soft tissues.[1][2] Accurate quantification of Roxithromycin in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note describes a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Roxithromycin in human plasma. The use of a stable isotope-labeled internal standard, Roxithromycin-d7, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing.
The method described herein is validated according to the general principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[3]
Mechanism of Action and Metabolism
Roxithromycin exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, which prevents the translocation of peptides, thereby halting bacterial growth.[1][2][3][4]
Roxithromycin is partially metabolized in the liver. The primary metabolic pathways include N-demethylation, O-demethylation, and hydrolysis of the cladinose sugar. The major metabolites identified are descladinose roxithromycin, N-monodemethyl roxithromycin, and N-didemethyl roxithromycin.[4][5][6]
Experimental Workflow
Caption: A high-level overview of the analytical workflow.
Signaling and Metabolic Pathways
Caption: Mechanism of action of Roxithromycin.
References
- 1. Roxithromycin - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Roxithromycin? [synapse.patsnap.com]
- 3. SMPDB [smpdb.ca]
- 4. Roxithromycin | C41H76N2O15 | CID 6915744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Identification of the metabolites of roxithromycin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for Therapeutic Drug Monitoring of Roxithromycin using Roxithromycin-d7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roxithromycin is a semi-synthetic macrolide antibiotic used to treat a variety of bacterial infections, including those of the respiratory tract, soft tissues, and urinary tract.[1] Therapeutic Drug Monitoring (TDM) of roxithromycin is crucial to optimize dosing, ensure efficacy, and minimize potential toxicity.[2] TDM helps maintain drug concentrations within the therapeutic window, which is particularly important in critically ill patients or those with impaired organ function where pharmacokinetics can be unpredictable.[3] This document provides detailed application notes and protocols for the quantitative analysis of roxithromycin in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Roxithromycin-d7 as an internal standard. Stable isotope-labeled internal standards like this compound are ideal for LC-MS/MS assays as they exhibit similar physicochemical properties to the analyte, ensuring high accuracy and precision.[4]
Mechanism of Action
Roxithromycin exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, which interferes with the translocation of peptides and ultimately halts bacterial growth.[5][6]
References
- 1. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. LC–MS/MS-based multiplex antibacterial platform for therapeutic drug monitoring in intensive care unit patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
Application Note & Protocol: The Use of Roxithromycin-d7 in Drug Metabolism and Excretion Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roxithromycin is a semi-synthetic macrolide antibiotic used for treating respiratory tract, urinary, and soft tissue infections.[1] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is critical for determining efficacy and safety. Stable isotope-labeled internal standards (SIL-IS), such as Roxithromycin-d7, are the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] The co-elution of the deuterated standard with the analyte allows for precise correction of matrix effects, variations in sample recovery, and instrument variability, ensuring high accuracy and precision in pharmacokinetic and excretion studies.[3][4] This document provides a detailed protocol for the use of this compound in such studies.
Principle of Deuterated Internal Standards
This compound is chemically identical to Roxithromycin, except that seven hydrogen atoms have been replaced with deuterium. This modification results in a higher mass, allowing it to be distinguished from the unlabeled drug by a mass spectrometer. However, its physicochemical properties, including chromatographic retention time, extraction efficiency, and ionization response, are nearly identical to the parent drug. By adding a known concentration of this compound to each sample at the beginning of the preparation process, the ratio of the analyte's response to the internal standard's response can be used to calculate the analyte's concentration accurately, regardless of sample-to-sample variations.[3][5]
Metabolism & Excretion Profile of Roxithromycin
Roxithromycin is not extensively metabolized, with the majority of the drug secreted unchanged in the bile.[1] Approximately 53% of a dose is excreted in feces and about 10% is eliminated in urine.[6] The primary metabolic pathways include N-demethylation, O-demethylation, hydrolysis of the cladinose sugar, dealkylation of the side chain, and isomerization from the (E) to the (Z) configuration.[7][8]
Quantitative Data
The following tables summarize representative pharmacokinetic and excretion data for Roxithromycin in healthy adult subjects. These values are typically determined in studies where this compound would be used as an internal standard for quantification.
Table 1: Pharmacokinetic Parameters of Roxithromycin (300 mg Oral Dose)
| Parameter | Mean Value | Standard Deviation (±) | Unit | Reference |
|---|---|---|---|---|
| Cmax (Peak Plasma Concentration) | 10.13 | 0.43 | µg/mL | [9][10] |
| Tmax (Time to Peak Concentration) | 2.42 | 0.34 | hours | [9][10] |
| t½ (Elimination Half-Life) | ~12 | - | hours | [11] |
| AUC (Area Under the Curve) | 3.93 | 3.80 | µg·hr/mL | [10] |
| Total Body Clearance | 0.04 | 0.01 | L/hr/kg |[9][10] |
Table 2: Excretion of Roxithromycin
| Excretion Route | Percentage of Dose | Reference |
|---|---|---|
| Feces (via bile) | ~53% | [6] |
| Urine | ~10% | [6][11] |
| Breast Milk | <0.05% |[6] |
Experimental Protocols
This section details a standard workflow and LC-MS/MS method for the quantification of Roxithromycin in human plasma using this compound as an internal standard.
Materials and Reagents
-
Roxithromycin analytical standard
-
This compound (Internal Standard)
-
HPLC-grade Acetonitrile, Methanol, and Water
-
Formic Acid and Ammonium Acetate
-
Human plasma (blank, for calibration curve)
-
Volumetric flasks, pipettes, and microcentrifuge tubes
Sample Preparation Protocol (Plasma)
-
Thaw Samples : Thaw frozen plasma samples and calibration curve standards on ice.
-
Aliquot : Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Spike Internal Standard : Add 10 µL of the this compound working solution (e.g., 1 µg/mL in methanol) to each tube and vortex briefly.
-
Protein Precipitation : Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.[12][13]
-
Vortex & Centrifuge : Vortex the tubes vigorously for 1 minute. Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer : Carefully transfer the supernatant to a clean HPLC vial for analysis.
-
Injection : Inject 10 µL of the supernatant into the LC-MS/MS system.[14]
LC-MS/MS Instrumentation and Conditions
This method is a representative protocol adapted from published literature for Roxithromycin analysis.[12][13]
Table 3: Liquid Chromatography (LC) Parameters
| Parameter | Condition |
|---|---|
| Column | C18 reversed-phase, e.g., 100 mm x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | Start at 30% B, ramp to 95% B over 5 min, hold 2 min, re-equilibrate |
| Column Temp | 40°C |
| Injection Volume | 10 µL |
Table 4: Mass Spectrometry (MS) Parameters
| Parameter | Condition |
|---|---|
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temp | 150°C |
| Desolvation Temp | 400°C |
| MRM Transitions | See Table 5 |
Table 5: MRM Transitions for Quantification
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Roxithromycin | 837.5 | 679.5 | 25 |
| This compound | 844.5 | 686.5 | 25 |
(Note: MRM transitions are representative and should be optimized for the specific instrument used.)
Data Analysis
-
Calibration Curve : Prepare a calibration curve by spiking blank plasma with known concentrations of Roxithromycin (e.g., 10 to 20,000 ng/mL).[13] Process these standards alongside the study samples.
-
Quantification : Plot the peak area ratio of Roxithromycin to this compound against the nominal concentration of the calibration standards. Use a weighted (1/x²) linear regression to fit the curve.
-
Calculate Concentrations : Determine the concentration of Roxithromycin in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Pharmacokinetic Analysis : Use the calculated plasma concentrations at each time point to determine pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.
References
- 1. Roxithromycin - Wikipedia [en.wikipedia.org]
- 2. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. texilajournal.com [texilajournal.com]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 6. Roxithromycin: a pharmacokinetic review of a macrolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of the metabolites of roxithromycin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. logixsjournals.com [logixsjournals.com]
- 10. files.logixsjournals.com [files.logixsjournals.com]
- 11. Pharmacokinetics of roxithromycin (RU 965) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sensitive LC-ESI/MS/MS assay for the quantification and pharmacokinetic study of roxithromycin in human serum [agris.fao.org]
- 13. researchgate.net [researchgate.net]
- 14. Simultaneous LC–MS/MS method for the quantitation of Azithromycin, Hydroxychloroquine and its metabolites in SARS-CoV-2(−/ +) populations using dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of Roxithromycin in Tissue Samples Using an Isotopic Standard
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantitative analysis of Roxithromycin in various tissue samples. The protocol employs a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, incorporating a stable isotope-labeled internal standard to ensure high accuracy and precision.
Introduction
Roxithromycin is a semi-synthetic macrolide antibiotic used to treat a variety of bacterial infections.[1] Understanding its distribution and concentration in different tissues is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies in drug development and preclinical trials. This application note describes a validated LC-MS/MS method for the reliable quantification of Roxithromycin in tissue homogenates. The use of a stable isotope-labeled internal standard, such as a deuterated analog, is critical for correcting matrix effects and variabilities in sample processing and instrument response, thereby enhancing the accuracy of the results.
Experimental
Materials and Reagents
-
Roxithromycin reference standard
-
Stable isotope-labeled internal standard (e.g., Erythromycin-(N-methyl-13C,d3) or a deuterated version of a closely related macrolide)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid and ammonium acetate (LC-MS grade)
-
Lysis buffer (50 mM Tris-HCl with 2 mM EDTA, pH 7.4)
-
Protease inhibitors (e.g., aprotinin, leupeptin, pepstatin A, and PMSF)
-
Phosphate-buffered saline (PBS)
Instrumentation
-
High-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer (LC-MS/MS).
-
Homogenizer (e.g., bead beater, Polytron, or Potter-Elvehjem homogenizer).
-
Centrifuge
-
Analytical balance
-
Vortex mixer
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
Stock Solutions: Prepare individual stock solutions of Roxithromycin and the internal standard in methanol at a concentration of 1 mg/mL.
Working Standard Solutions: Prepare serial dilutions of the Roxithromycin stock solution with 50:50 methanol:water to create working standards for the calibration curve.
Spiked Calibration Standards and QC Samples: Spike appropriate amounts of the working standard solutions into blank tissue homogenate to prepare calibration standards and quality control samples at various concentration levels.
Tissue Sample Preparation
-
Tissue Collection and Storage: Excise tissues of interest, rinse with cold PBS to remove excess blood, blot dry, weigh, and immediately freeze in liquid nitrogen. Store at -80°C until analysis.
-
Homogenization:
-
To a pre-weighed tissue sample, add ice-cold lysis buffer (e.g., 900 µL of lysis buffer per 100 mg of tissue).[2] To minimize protein degradation, protease inhibitors can be added to the lysis buffer.[2]
-
Homogenize the tissue sample using a suitable homogenizer (e.g., bead beater, Polytron) while keeping the sample on ice.[2][3]
-
Centrifuge the homogenate at a high speed (e.g., 13,000 x g) for 5 minutes at 4°C.[2]
-
Collect the supernatant for further processing.
-
-
Protein Precipitation:
-
To a known volume of the tissue homogenate supernatant, add three volumes of ice-cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Final Sample Preparation:
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with 5% B, ramp to 95% B, hold, and return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Optimize for Roxithromycin and the specific internal standard used. |
| Collision Energy | Optimize for each transition. |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Data Presentation
Method Validation Summary
The method should be validated according to regulatory guidelines, assessing linearity, accuracy, precision, recovery, and matrix effect.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | R² |
| Roxithromycin | 1 - 1000 | > 0.99 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| LLOQ | 1 | 95 - 105 | < 15 | < 15 |
| Low QC | 3 | 90 - 110 | < 15 | < 15 |
| Mid QC | 100 | 90 - 110 | < 15 | < 15 |
| High QC | 800 | 90 - 110 | < 15 | < 15 |
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low QC | 3 | 85 - 115 | 85 - 115 |
| High QC | 800 | 85 - 115 | 85 - 115 |
Visualizations
Caption: Experimental workflow for Roxithromycin quantification.
Conclusion
The described LC-MS/MS method provides a reliable and robust approach for the quantitative analysis of Roxithromycin in tissue samples. The incorporation of a stable isotope-labeled internal standard and a thorough sample preparation procedure ensures high-quality data suitable for regulated bioanalytical studies. This methodology is essential for advancing the understanding of Roxithromycin's tissue distribution and supporting its clinical development.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Roxithromycin-d7 Detection by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the detection of Roxithromycin-d7.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting mass spectrometry parameters for this compound detection?
A1: While optimal parameters should be determined empirically on your specific instrument, you can use the following as a starting point. These are based on general parameters for Roxithromycin analysis.
Table 1: Recommended Starting Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 - 5.0 kV[1] |
| Cone Voltage | 20 - 40 V |
| Source Temperature | 120 °C[1] |
| Desolvation Temperature | 300 - 350 °C[1] |
| Cone Gas Flow | 50 L/h[1] |
| Desolvation Gas Flow | 400 - 600 L/h[1] |
| Collision Gas | Argon |
Q2: What are the expected MRM transitions for this compound?
A2: The Multiple Reaction Monitoring (MRM) transitions for this compound will be shifted by approximately 7 mass units compared to unlabeled Roxithromycin due to the seven deuterium atoms. The exact m/z values will depend on the adduct ion formed. For Roxithromycin, the protonated molecule [M+H]⁺ is commonly observed.
Table 2: Theoretical MRM Transitions for Roxithromycin and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Roxithromycin | 837.5 | 679.5, 521.4, 158.1 |
| This compound | ~844.5 | Shifted product ions |
Note: These are theoretical values. It is crucial to confirm the exact masses and optimize the collision energies for your specific instrument and experimental conditions.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound.
Issue 1: Low or No Signal for this compound
Possible Causes and Solutions:
-
Incorrect Instrument Parameters:
-
Solution: Verify that the mass spectrometer is tuned and calibrated. Start with the general parameters listed in Table 1 and optimize them for your instrument. Pay close attention to the cone voltage and collision energy, as these can significantly impact signal intensity.[2]
-
-
Sample Preparation Issues:
-
Inefficient Ionization:
-
Solution: Ensure the mobile phase composition is suitable for ESI. A typical mobile phase consists of a mixture of methanol, acetonitrile, and an aqueous buffer containing a volatile additive like formic acid or ammonium acetate to promote protonation.[4]
-
-
Internal Standard Degradation:
-
Solution: Protect your this compound stock solutions and samples from light and elevated temperatures to prevent degradation.
-
Issue 2: High Background Noise or Interferences
Possible Causes and Solutions:
-
Matrix Effects:
-
Solution: Biological matrices can contain endogenous components that interfere with the ionization of the analyte. Improve your sample clean-up procedure. Consider using solid-phase extraction (SPE) for cleaner extracts.
-
-
Contaminated Mobile Phase or LC System:
-
Solution: Use high-purity LC-MS grade solvents and additives. Flush the LC system thoroughly to remove any contaminants.
-
-
Co-eluting Impurities:
-
Solution: Optimize the chromatographic separation to resolve this compound from any interfering peaks. This may involve adjusting the gradient, flow rate, or trying a different column chemistry.
-
Issue 3: Poor Peak Shape
Possible Causes and Solutions:
-
Inappropriate Column Chemistry:
-
Solution: A C18 or a phenyl-hexyl column is often suitable for the analysis of macrolide antibiotics like Roxithromycin.
-
-
Mobile Phase pH:
-
Solution: The pH of the mobile phase can affect the peak shape of ionizable compounds. Adjusting the pH with formic acid or ammonium acetate can improve peak symmetry.
-
-
Column Overloading:
-
Solution: Injecting too much sample can lead to broad or fronting peaks. Dilute your sample and reinject.
-
Experimental Protocols
Protocol 1: Optimization of Cone Voltage
The cone voltage (or declustering potential) influences the transmission of ions from the atmospheric pressure region to the vacuum region of the mass spectrometer and can induce in-source fragmentation.
-
Prepare a standard solution of this compound at a known concentration.
-
Infuse the solution directly into the mass spectrometer at a constant flow rate.
-
Set the mass spectrometer to monitor the precursor ion of this compound.
-
Acquire data while ramping the cone voltage from a low value (e.g., 10 V) to a high value (e.g., 100 V).
-
Plot the signal intensity of the precursor ion against the cone voltage.
-
The optimal cone voltage is the value that gives the maximum signal intensity for the precursor ion before significant fragmentation occurs.[2]
Protocol 2: Optimization of Collision Energy
Collision energy is the kinetic energy applied to the precursor ion in the collision cell to induce fragmentation.
-
Using the optimized cone voltage from the previous protocol, infuse the this compound standard solution.
-
Set the mass spectrometer to monitor a specific MRM transition (precursor -> product ion).
-
Acquire data while ramping the collision energy over a range (e.g., 5 eV to 50 eV).
-
Plot the signal intensity of the product ion against the collision energy.
-
The optimal collision energy is the value that produces the highest intensity for the specific product ion.[5]
-
Repeat this process for each MRM transition.
Visualizations
Caption: A typical experimental workflow for the analysis of this compound.
References
- 1. 2024.sci-hub.ru [2024.sci-hub.ru]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Sensitive LC-ESI/MS/MS assay for the quantification and pharmacokinetic study of roxithromycin in human serum [agris.fao.org]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting Poor Peak Shape in Roxithromycin Chromatography: A Technical Support Guide
For researchers, scientists, and drug development professionals working with Roxithromycin, achieving a sharp, symmetrical peak in chromatographic analysis is crucial for accurate quantification and reliable results. Poor peak shape, such as tailing, fronting, or splitting, can indicate a variety of issues within the analytical method or instrumentation. This guide provides a comprehensive resource for troubleshooting and resolving common peak shape problems encountered during the chromatography of Roxithromycin.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak tailing for Roxithromycin?
Peak tailing, where the latter half of the peak is broader than the front half, is a frequent issue in the analysis of basic compounds like Roxithromycin. The primary causes include:
-
Secondary Silanol Interactions: Residual acidic silanol groups on the surface of silica-based columns (like C18) can interact strongly with the basic functional groups of Roxithromycin. This secondary interaction leads to delayed elution for some analyte molecules, resulting in a tailing peak.[1][2] Operating at a lower pH can help minimize these interactions by keeping the silanol groups protonated.[2]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role in the peak shape of ionizable compounds. For Roxithromycin, a mobile phase pH around 4.5 has been found to be optimal, permitting good separation and symmetrical peaks.[3][4] At pH values lower than 4, distorted peaks have been observed, while at pH values higher than 5, degradation products may interfere with the main peak.[3][4]
-
Choice of Organic Modifier: The type of organic solvent in the mobile phase can significantly impact peak symmetry. For Roxithromycin analysis, methanol is often the preferred organic modifier, as it has been shown to produce symmetrical, narrow, and well-resolved peaks.[3][4] In contrast, acetonitrile has been reported to cause excessive peak tailing.[3][4]
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to the exposure of more active silanol sites and consequently, increased peak tailing.[5] Using a guard column and ensuring the mobile phase pH is within the column's recommended range can help prolong column life.[6]
Q2: My Roxithromycin peak is showing fronting. What could be the cause?
Peak fronting, where the first half of the peak is broader than the latter half, is less common than tailing but can still occur. Potential causes include:
-
Sample Overload: Injecting too concentrated a sample can saturate the column, leading to a distortion in the peak shape, often manifesting as fronting.[5][7] Diluting the sample or reducing the injection volume can resolve this issue.[5][7]
-
Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can lead to an uneven distribution of the analyte at the head of the column, causing peak fronting.[2][7] Ensure the sample solvent is compatible with and ideally weaker than the mobile phase.[6]
-
Column Collapse: A physical collapse of the column bed, though rare, can lead to peak fronting.[2][7] This can be caused by sudden pressure shocks or operating outside the column's specified temperature or pH limits.[7]
Q3: I am observing split peaks for Roxithromycin. How can I troubleshoot this?
Split peaks are a clear indication of a problem in the chromatographic system. Common reasons for peak splitting include:
-
Partially Blocked Column Frit: Particulates from the sample or mobile phase, or debris from instrument wear, can clog the inlet frit of the column.[8] This disrupts the sample band as it enters the column, causing it to split.
-
Void at the Column Inlet: A void or channel in the packing material at the head of the column can cause the sample to travel through different paths, resulting in a split or distorted peak. This can be caused by pressure surges or the dissolution of the silica support under high pH conditions.
-
Injector Issues: A problem with the autosampler, such as a scratched valve rotor, can cause improper sample injection and lead to split peaks for all analytes.[6]
Experimental Protocols
Optimized HPLC Method for Roxithromycin Analysis
This protocol is based on a validated stability-indicating method that yields symmetrical peaks for Roxithromycin.[3][4][9]
-
Column: ODS C18 (150 mm x 4.6 mm i.d., 5 µm particle size)[3][4][9]
-
Mobile Phase: A mixture of 0.03 M potassium dihydrogen phosphate buffer and methanol (40:60, v/v), with the pH adjusted to 4.5.[3][4][9]
-
Sample Preparation: Dissolve the Roxithromycin standard or sample in methanol.[3] Further dilute with the mobile phase to the desired concentration.[3]
Data Presentation
Table 1: Effect of Mobile Phase Composition on Roxithromycin Peak Shape
| Organic Modifier | Buffer | pH | Observation | Reference |
| Methanol | 0.03 M Potassium Dihydrogen Phosphate | 4.5 | Symmetrical, narrow, well-resolved peaks | [3][4] |
| Acetonitrile | 0.03 M Potassium Dihydrogen Phosphate | 4.5 | Excessively tailed peaks | [3][4] |
Table 2: Influence of Mobile Phase pH on Roxithromycin Chromatography
| pH | Observation | Reference |
| < 4.0 | Distorted peaks | [3][4] |
| 4.5 | Optimal separation and symmetrical peaks | [3][4] |
| > 5.0 | Overlapping peaks with degradation products | [3][4] |
Visual Troubleshooting Guide
The following diagrams illustrate the logical workflow for troubleshooting poor peak shape in Roxithromycin chromatography.
Caption: Troubleshooting workflow for poor peak shape.
Caption: Causes and solutions for peak tailing.
References
- 1. chromanik.co.jp [chromanik.co.jp]
- 2. labcompare.com [labcompare.com]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. mastelf.com [mastelf.com]
- 6. halocolumns.com [halocolumns.com]
- 7. acdlabs.com [acdlabs.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Liquid chromatographic determination of roxithromycin: application to stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Ion Suppression in ESI-MS with Stable Isotope-Labeled Standards
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Electrospray Ionization Mass Spectrometry (ESI-MS) and stable isotope-labeled internal standards (SIL-IS) for quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in ESI-MS?
A1: Ion suppression is a phenomenon observed in ESI-MS where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds in the sample matrix.[1][2][3] This leads to a decreased signal intensity for the analyte, which can result in inaccurate and unreliable quantitative results, including underestimation of the analyte concentration or even false negatives.[2][3] It is a significant concern because it can compromise the accuracy, precision, and sensitivity of an assay.[4]
Q2: How does a stable isotope-labeled internal standard (SIL-IS) help in addressing ion suppression?
A2: A SIL-IS is a form of the analyte of interest where one or more atoms have been replaced with their heavier stable isotopes (e.g., ¹³C, ¹⁵N, ²H).[5] Because the SIL-IS is chemically identical to the analyte, it has the same physicochemical properties, leading to co-elution during chromatography and experiencing the same degree of ion suppression in the ESI source.[4][6] By adding a known amount of the SIL-IS to the sample early in the workflow, the ratio of the analyte signal to the SIL-IS signal can be used for quantification. This ratio remains constant even if both signals are suppressed, thus correcting for the matrix effect and improving the accuracy and precision of the measurement.
Q3: What are the key characteristics of an ideal SIL-IS?
A3: An ideal SIL-IS should:
-
Be chemically identical to the analyte to ensure co-elution and identical ionization behavior.
-
Have a sufficient mass difference from the analyte to be distinguished by the mass spectrometer, but not so large that it significantly alters its chromatographic behavior.
-
Be of high isotopic and chemical purity to avoid interference with the analyte signal.
-
Be stable and not undergo isotopic exchange with the analyte or other components in the sample.
Q4: Can the SIL-IS itself be affected by ion suppression?
A4: Yes, the SIL-IS is also susceptible to ion suppression from matrix components.[7] In fact, the principle of using a SIL-IS relies on the assumption that it will be suppressed to the same extent as the native analyte. If the SIL-IS signal is unexpectedly low, it is an indication of significant matrix effects.
Q5: When should I add the SIL-IS to my sample?
A5: The SIL-IS should be added to the sample as early as possible in the sample preparation workflow. This allows it to compensate for variability in all subsequent steps, including extraction, derivatization, and injection, in addition to ion suppression.
Troubleshooting Guides
Problem 1: Inconsistent or fluctuating analyte-to-SIL-IS peak area ratios across replicate injections.
| Possible Cause | Troubleshooting Step |
| Poor Chromatographic Resolution | Ensure that the analyte and SIL-IS peaks are fully co-eluting. A slight shift in retention time can lead to differential ion suppression.[6] Consider optimizing the chromatographic method (e.g., gradient, column chemistry) to achieve better co-elution. |
| High Analyte Concentration | At high concentrations, the analyte can suppress the ionization of the SIL-IS, leading to a non-linear response.[7] Dilute the sample to bring the analyte concentration within the linear range of the assay. |
| Contamination in the LC-MS System | Contaminants in the mobile phase, LC system, or ion source can cause variable ion suppression.[1] Clean the ion source, check for leaks, and use high-purity solvents and additives. |
| Injector Variability | Inconsistent injection volumes can lead to fluctuating peak areas. Perform an injector performance test to ensure precision and accuracy. |
Problem 2: The signal intensity of the SIL-IS is significantly lower than expected or absent.
| Possible Cause | Troubleshooting Step |
| Severe Ion Suppression | The matrix may be causing extreme suppression of both the analyte and the SIL-IS. Perform a post-column infusion experiment to identify the regions of ion suppression in your chromatogram. Consider additional sample cleanup steps (e.g., solid-phase extraction) to remove interfering matrix components. |
| Incorrect SIL-IS Concentration | Verify the concentration of the SIL-IS stock solution and the spiking volume. An error in preparation can lead to a low signal. |
| Degradation of SIL-IS | Assess the stability of the SIL-IS in the sample matrix and storage conditions. The SIL-IS may be degrading over time. |
| Mass Spectrometer Settings | Ensure that the mass spectrometer is properly tuned and that the correct precursor and product ion transitions for the SIL-IS are being monitored with adequate dwell time. |
Quantitative Data Summary
The following table illustrates the impact of ion suppression on analyte quantification and the effectiveness of using a SIL-IS for correction. The data is hypothetical but representative of typical experimental outcomes.
| Sample | Analyte Peak Area (No IS) | Calculated Concentration (No IS) | SIL-IS Peak Area | Analyte/SIL-IS Ratio | Calculated Concentration (with SIL-IS) | % Recovery (with SIL-IS) |
| Neat Standard (100 ng/mL) | 1,000,000 | 100 ng/mL | 1,200,000 | 0.83 | 100 ng/mL | 100% |
| Plasma Sample 1 (Spiked at 100 ng/mL) | 500,000 | 50 ng/mL | 600,000 | 0.83 | 100 ng/mL | 100% |
| Plasma Sample 2 (Spiked at 100 ng/mL) | 200,000 | 20 ng/mL | 240,000 | 0.83 | 100 ng/mL | 100% |
| Urine Sample 1 (Spiked at 100 ng/mL) | 750,000 | 75 ng/mL | 900,000 | 0.83 | 100 ng/mL | 100% |
As shown in the table, without an internal standard, the calculated concentration varies significantly due to different levels of ion suppression in different matrices. With a SIL-IS, the analyte/SIL-IS ratio remains constant, leading to accurate quantification and 100% recovery.
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using Post-Column Infusion
This experiment helps to identify regions in the chromatogram where ion suppression or enhancement occurs.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-piece for mixing
-
Analyte standard solution
-
Blank matrix extract (e.g., protein-precipitated plasma from a drug-free source)
-
Reconstitution solvent
Procedure:
-
Prepare a standard solution of your analyte at a concentration that gives a stable and moderate signal.
-
Set up the LC-MS/MS system with the analytical column.
-
Connect the outlet of the analytical column to a tee-piece.
-
Connect the syringe pump containing the analyte standard solution to the second port of the tee-piece.
-
Connect the third port of the tee-piece to the ESI source of the mass spectrometer.
-
Begin infusing the analyte standard solution at a low flow rate (e.g., 5-10 µL/min).
-
Start the LC method with an injection of the reconstitution solvent to establish a stable baseline signal for the infused analyte.
-
Inject a blank matrix extract onto the column.
-
Monitor the signal of the infused analyte throughout the chromatographic run.
-
A decrease in the baseline signal indicates ion suppression, while an increase indicates ion enhancement.
Protocol 2: Quantitative Assessment of Matrix Factor (MF)
This protocol quantifies the extent of ion suppression or enhancement.
Materials:
-
Analyte and SIL-IS standards
-
Blank matrix from at least six different sources
-
Mobile phase
Procedure:
-
Prepare Set A: A solution of the analyte and SIL-IS in the mobile phase at a known concentration (e.g., the midpoint of the calibration curve).
-
Prepare Set B: Blank matrix extracts from six different sources. Spike the analyte and SIL-IS into these extracts after the extraction process to the same concentration as Set A.
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) for each matrix source using the following formula: MF = (Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)
-
Calculate the SIL-IS-normalized MF: IS-normalized MF = (MF of Analyte) / (MF of SIL-IS)
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. An IS-normalized MF close to 1.0 indicates that the SIL-IS is effectively compensating for the matrix effect.[6]
Visualizations
Caption: LC-MS workflow with a stable isotope-labeled internal standard.
Caption: Troubleshooting inconsistent analyte/SIL-IS ratios.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. longdom.org [longdom.org]
- 4. tandfonline.com [tandfonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Table 1 from Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect. | Semantic Scholar [semanticscholar.org]
Improving accuracy and precision in Roxithromycin assays
Welcome to the technical support center for Roxithromycin assays. This resource is designed to assist researchers, scientists, and drug development professionals in improving the accuracy and precision of their Roxithromycin quantification experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions to problems that may arise during Roxithromycin assays, primarily focusing on High-Performance Liquid Chromatography (HPLC) methods.
Q1: My chromatogram shows a poor peak shape (e.g., tailing or fronting) for Roxithromycin. What could be the cause and how can I fix it?
A1: Poor peak shape can be caused by several factors. Here’s a systematic approach to troubleshooting:
-
Mobile Phase pH: The pH of the mobile phase is critical. For Roxithromycin, a slightly acidic pH is often optimal to ensure it is in a single ionic form.
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting.
-
Troubleshooting: Dilute your sample and re-inject. If the peak shape improves, you were likely overloading the column.
-
-
Column Contamination or Degradation: Residual sample components or degradation of the stationary phase can cause peak tailing.
-
Troubleshooting: Flush the column with a strong solvent (e.g., a high percentage of acetonitrile or methanol) to remove contaminants. If the problem persists, the column may need to be replaced.
-
-
Inappropriate Mobile Phase Composition: The ratio of organic solvent to aqueous buffer can impact peak shape.
-
Troubleshooting: Systematically vary the mobile phase composition. For example, if you are using acetonitrile and a phosphate buffer, try adjusting the ratio (e.g., from 70:30 to 60:40).
-
Q2: I am observing a drifting baseline in my chromatogram. What are the likely causes and solutions?
A2: A drifting baseline can compromise the accuracy of your quantification. Common causes include:
-
Column Not Equilibrated: The column needs to be thoroughly equilibrated with the mobile phase before starting a run.
-
Troubleshooting: Allow the mobile phase to run through the column for at least 30 minutes, or until a stable baseline is achieved, before injecting your first sample.
-
-
Mobile Phase Issues: Inconsistent mobile phase composition due to poor mixing or outgassing can cause drift.
-
Troubleshooting: Ensure your mobile phase components are well-mixed. Degas the mobile phase before use, for instance, by sonication for about 30 minutes.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect the detector and column, leading to baseline drift.
-
Troubleshooting: Use a column oven to maintain a constant temperature.[4] Ensure the detector is also in a temperature-stable environment.
-
Q3: The retention time of my Roxithromycin peak is inconsistent between injections. How can I improve its stability?
A3: Retention time stability is crucial for accurate peak identification. Inconsistency can stem from:
-
Changes in Mobile Phase Composition: Even small changes in the mobile phase ratio can alter retention times.
-
Troubleshooting: Prepare fresh mobile phase daily and ensure accurate measurements of all components. Use a reliable HPLC pump that delivers a consistent flow.
-
-
Fluctuations in Flow Rate: A variable flow rate will directly impact retention times.
-
Column Temperature Variations: As mentioned, temperature affects retention.
-
Troubleshooting: Use a column oven to maintain a stable temperature.
-
Q4: I am experiencing low recovery of Roxithromycin from my sample matrix. What steps can I take to improve it?
A4: Low recovery indicates that a significant portion of the analyte is being lost during sample preparation.
-
Incomplete Extraction: The extraction solvent or procedure may not be efficient enough.
-
Analyte Degradation: Roxithromycin can degrade under certain conditions, such as strong acidic or alkaline environments.[4][8]
-
Matrix Effects: Components in the sample matrix (e.g., plasma, tissue homogenate) can interfere with the extraction process.
-
Troubleshooting: Consider using a more rigorous sample clean-up method, such as solid-phase extraction (SPE).
-
Q5: My assay is not sensitive enough to detect low concentrations of Roxithromycin. How can I increase the sensitivity?
A5: To improve sensitivity and achieve a lower limit of detection (LOD) and limit of quantification (LOQ):
-
Optimize Detection Wavelength: Ensure you are using the optimal UV detection wavelength for Roxithromycin. Wavelengths between 205 nm and 215 nm are commonly reported.[5][6]
-
Increase Injection Volume: A larger injection volume will introduce more analyte into the system, leading to a larger peak. However, be mindful of potential peak distortion.
-
Sample Concentration: If possible, concentrate your sample before injection. This can be achieved through techniques like solvent evaporation or SPE.
-
Use a More Sensitive Detector: If your budget allows, consider using a more sensitive detector, such as a mass spectrometer (LC-MS).
Quantitative Data Summary
The following tables summarize key quantitative data from various validated HPLC methods for Roxithromycin analysis, providing a quick reference for method development and comparison.
Table 1: Chromatographic Conditions for Roxithromycin HPLC Assays
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | ODS C18 (150 x 4.6 mm)[5] | C18[6] | Agilent C18 (250 x 4.6 mm, 5 µm)[1] | Hypersil ODS C-18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 0.03 M KH2PO4 buffer:Methanol (40:60, v/v), pH 4.5[5] | 0.06 M KH2PO4 buffer:Acetonitrile (50:50, v/v), pH 7.4[6] | Sodium acetate buffer:Methanol (30:70, v/v), pH 3[1] | 0.05 M KH2PO4 buffer:Acetonitrile (30:70, v/v), pH 4.2 |
| Flow Rate | 1.0 mL/min[5] | 1.0 mL/min[6] | 1.0 mL/min[1] | 1.5 mL/min |
| Detection Wavelength | 215 nm[5] | 205 nm[6] | Not Specified | 207 nm |
| Retention Time | ~7 min[5] | Not Specified | 5.941 min[1] | Not Specified |
Table 2: Performance Characteristics of Validated Roxithromycin HPLC Assays
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range (µg/mL) | 10.0–150.0[5] | 5 - 1000[6] | Not Specified | 10-2000 |
| Correlation Coefficient (r²) | Not Specified | 0.9999[6] | Not Specified | Not Specified |
| LOD (µg/mL) | 2.5[5] | 0.3[6] | Not Specified | Not Specified |
| LOQ (µg/mL) | 8.4[5] | 0.5[6] | Not Specified | Not Specified |
| Recovery (%) | Not Specified | 101.78[6] | Not Specified | Not Specified |
Experimental Protocols
This section provides a detailed methodology for a typical HPLC-based Roxithromycin assay, compiled from established protocols.
Objective: To quantify the concentration of Roxithromycin in a sample (e.g., bulk drug or pharmaceutical formulation) using a validated RP-HPLC method.
Materials and Reagents:
-
Roxithromycin reference standard
-
HPLC grade methanol[5]
-
HPLC grade acetonitrile
-
Potassium dihydrogen phosphate (KH2PO4)[5]
-
Orthophosphoric acid or sodium hydroxide for pH adjustment
-
HPLC grade water
-
0.45 µm membrane filters[5]
Equipment:
-
High-Performance Liquid Chromatograph (HPLC) system with a UV detector
-
C18 analytical column (e.g., 150 x 4.6 mm, 5 µm)[5]
-
Sonicator
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Mobile Phase Preparation (Example based on Method 1):
-
Prepare a 0.03 M potassium dihydrogen phosphate buffer by dissolving the appropriate amount of KH2PO4 in HPLC grade water.
-
Adjust the pH of the buffer to 4.5 using orthophosphoric acid.[5]
-
Mix the buffer and methanol in a 40:60 (v/v) ratio.[5]
-
Filter the mobile phase through a 0.45 µm membrane filter and degas by sonicating for 30 minutes.
-
-
Standard Solution Preparation:
-
Accurately weigh about 10 mg of Roxithromycin reference standard and dissolve it in a 10 mL volumetric flask with methanol to prepare a stock solution of 1 mg/mL.[5]
-
From the stock solution, prepare a series of working standard solutions by diluting with the mobile phase to achieve concentrations within the expected linear range (e.g., 10, 25, 50, 100, 150 µg/mL).[5]
-
-
Sample Preparation (from Tablets):
-
Weigh and finely powder at least 20 tablets to ensure homogeneity.[5]
-
Accurately weigh a portion of the powder equivalent to 100 mg of Roxithromycin and transfer it to a 100 mL volumetric flask.[5]
-
Add about 70 mL of methanol, sonicate for 15 minutes to dissolve the drug, and then dilute to the mark with methanol.
-
Filter the solution through a 0.45 µm membrane filter.
-
Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.
-
-
Chromatographic Analysis:
-
Set up the HPLC system with the C18 column and the prepared mobile phase.
-
Set the flow rate to 1.0 mL/min and the UV detector to 215 nm.[5]
-
Equilibrate the column with the mobile phase until a stable baseline is obtained.
-
Inject equal volumes (e.g., 20 µL) of the standard solutions and the sample solution into the chromatograph.
-
Record the peak areas from the chromatograms.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.
-
Determine the concentration of Roxithromycin in the sample solution by interpolating its peak area on the calibration curve.
-
Calculate the amount of Roxithromycin in the original sample, taking into account the dilution factors.
-
Visualizations
Diagram 1: General Workflow for Roxithromycin HPLC Assay
Caption: A typical workflow for quantifying Roxithromycin using HPLC.
Diagram 2: Troubleshooting Logic for Common HPLC Issues
References
- 1. rgmcet.edu.in [rgmcet.edu.in]
- 2. ijrpb.com [ijrpb.com]
- 3. ijpra.com [ijpra.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. academic.oup.com [academic.oup.com]
- 6. A novel RP-HPLC method for the detection and quantification of roxithromycin in topical delivery studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijcrt.org [ijcrt.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. ICI Journals Master List [journals.indexcopernicus.com]
Stability of Roxithromycin-d7 in different biological matrices and storage conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability of Roxithromycin-d7 in various biological matrices and under different storage conditions. While specific stability data for the deuterated analog, this compound, is not extensively published, this guide synthesizes information on the stability of Roxithromycin and the general principles of how deuteration impacts drug stability to provide a robust framework for your experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in biological matrices like plasma, blood, and urine?
Q2: What are the recommended storage conditions for this compound stock solutions and samples in biological matrices?
A2: Based on supplier recommendations for this compound and general laboratory practice for macrolide antibiotics, the following storage conditions are advised:
-
Stock Solutions: Should be stored at -20°C.[5]
-
Biological Samples (Plasma, Serum, Urine): Should be stored frozen, preferably at -70°C or -80°C, for long-term stability. For short-term storage, 4°C may be acceptable, but stability should be verified. One study on 53 antibiotics, including macrolides, assessed stability in fortified cow milk and pork muscle tissue at -18°C and -70°C.[6]
Q3: How many freeze-thaw cycles can my this compound samples undergo without significant degradation?
A3: While specific data for this compound is unavailable, stability studies on other antibiotics suggest that multiple freeze-thaw cycles can lead to degradation. For example, a study on various antibiotic admixtures found that most were stable after being frozen and thawed, with the exception of ampicillin.[7] It is crucial to validate the freeze-thaw stability of this compound in your specific matrix for the number of cycles your samples are likely to experience. As a general precaution, it is recommended to minimize the number of freeze-thaw cycles.
Q4: Is this compound stable at room temperature?
A4: Short-term exposure to room temperature may be acceptable, but prolonged exposure should be avoided. A study on amorphous roxithromycin indicated it would remain fairly stable at room temperature.[8] However, for quantitative analysis, it is critical to assess the short-term, room temperature stability of this compound in the specific biological matrix to ensure accuracy and precision of the results.
Q5: How does pH affect the stability of this compound?
A5: Roxithromycin is known to be unstable in acidic conditions. Studies have shown that it undergoes rapid degradation at a pH of 1.2.[9][10] Therefore, it is critical to maintain a neutral or slightly alkaline pH during sample collection, processing, and storage to prevent degradation of this compound.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low recovery of this compound from stored samples. | Degradation due to improper storage temperature. | Ensure samples are consistently stored at -70°C or below. Verify freezer temperature logs. |
| Degradation due to multiple freeze-thaw cycles. | Aliquot samples into smaller volumes to avoid repeated freeze-thaw cycles of the entire sample. | |
| pH-mediated degradation. | Check the pH of the biological matrix and adjust if necessary to be within the stable range for Roxithromycin (neutral to slightly alkaline). | |
| Inconsistent results between replicate samples. | Inhomogeneous sample thawing. | Ensure samples are thawed completely and vortexed gently to ensure homogeneity before extraction. |
| Post-preparative instability. | Analyze processed samples as quickly as possible. If there is a delay, store the autosampler vials at a controlled, cool temperature and perform post-preparative stability tests. | |
| Presence of unexpected peaks in chromatograms. | Degradation products of this compound. | Review the sample handling and storage history. Compare with chromatograms of freshly prepared standards to identify potential degradation products. A stability-indicating analytical method should be used.[11] |
Stability of Roxithromycin in Biological Matrices and Solutions
The following table summarizes available data on the stability of the non-deuterated form, Roxithromycin. This information can serve as a baseline for designing stability studies for this compound.
| Matrix/Solvent | Storage Condition | Duration | Stability Outcome | Reference |
| Human Plasma | 4°C, 20°C, 37°C | Not specified | No degradation observed. | [1] |
| Human Urine | 4°C, 20°C, 37°C | Not specified | No degradation observed. | [1] |
| Solution (pH 1.2) | Not specified | Not specified | Rapid degradation. | [9][10] |
| Solution (pH 4.5 and 6.8) | Not specified | Not specified | Rapid and complete dissolution. | [9] |
| Fortified Cow Milk | -18°C and -70°C | 1 month to 1 year | Assessed for stability. | [6] |
| Fortified Pork Muscle | -18°C and -70°C | 1 month to 1 year | Assessed for stability. | [6] |
Experimental Protocols
A comprehensive stability assessment of this compound should include the following experiments, guided by regulatory documents such as the ICH Q1A (R2) guideline.
Stock Solution Stability
-
Objective: To determine the stability of this compound in the chosen solvent at different storage temperatures.
-
Method:
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Aliquot the stock solution into multiple vials.
-
Store the aliquots at different temperatures (e.g., room temperature, 4°C, -20°C, -80°C).
-
At specified time points (e.g., 0, 7, 14, 30, 60, 90 days), analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Compare the results to the concentration at day 0.
-
Freeze-Thaw Stability in Biological Matrix
-
Objective: To evaluate the stability of this compound in a biological matrix after repeated freeze-thaw cycles.
-
Method:
-
Spike a known concentration of this compound into the biological matrix of interest (e.g., plasma, urine).
-
Aliquot the spiked matrix into multiple vials.
-
Subject the aliquots to a specified number of freeze-thaw cycles (e.g., 3, 5 cycles). A typical cycle consists of freezing at the intended storage temperature (e.g., -80°C) for at least 12 hours followed by thawing at room temperature until completely thawed.
-
After the final thaw, analyze the concentration of this compound.
-
Compare the results to the concentration of a freshly prepared sample that has not undergone freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability in Biological Matrix
-
Objective: To assess the stability of this compound in a biological matrix at room temperature for a duration representative of sample handling and preparation time.
-
Method:
-
Spike a known concentration of this compound into the biological matrix.
-
Leave the spiked samples on the bench at room temperature for a defined period (e.g., 4, 8, 24 hours).
-
At the end of the period, process and analyze the samples.
-
Compare the results to the concentration of a freshly prepared and analyzed sample.
-
Long-Term Stability in Biological Matrix
-
Objective: To determine the stability of this compound in a biological matrix under the intended long-term storage conditions.
-
Method:
-
Spike a known concentration of this compound into the biological matrix.
-
Aliquot and store the samples at the intended long-term storage temperature (e.g., -80°C).
-
Analyze the samples at various time points (e.g., 0, 1, 3, 6, 12 months).
-
Compare the results to the concentration at day 0.
-
Post-Preparative (Autosampler) Stability
-
Objective: To evaluate the stability of the processed samples (extracts) in the autosampler.
-
Method:
-
Process spiked biological matrix samples as per the analytical method.
-
Place the final extracts in the autosampler and store them under the conditions of the autosampler (e.g., 4°C).
-
Analyze the samples at different time points (e.g., immediately after preparation, and after 12, 24, 48 hours).
-
Compare the results to the initial analysis.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound in biological matrices.
Caption: Factors influencing the stability of this compound and key experimental considerations.
References
- 1. Micro-method for the determination of roxithromycin in human plasma and urine by high-performance liquid chromatography using electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CAS | LGC Standards [lgcstandards.com]
- 6. Stability study for 53 antibiotics in solution and in fortified biological matrixes by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Physicochemical Properties of Amorphous Roxithromycin Prepared by Quench Cooling of the Melt or Desolvation of a Chloroform Solvate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Impact of pharmaceutical dosage form on stability and dissolution of roxithromycin [agris.fao.org]
- 11. Liquid chromatographic determination of roxithromycin: application to stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Analytical Variability in Pharmacokinetic Studies
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize analytical variability in pharmacokinetic (PK) studies. Adherence to robust bioanalytical method validation and consistent sample handling are critical for generating reliable data.
Troubleshooting Guides
This section addresses specific issues encountered during experimental work in a direct question-and-answer format.
Issue 1: High Variability or Failure of Calibration Standards and Quality Controls (QCs)
Question: My calibration curve is non-linear, or my Quality Control (QC) samples are failing the acceptance criteria. What are the potential causes and how can I troubleshoot this?
Answer: Failure of calibrators and QCs is a common issue that can often be traced back to a few key areas. A systematic approach is essential to identify the root cause.
-
Potential Causes:
-
Pipetting and Stock Solution Errors: Inaccurate or imprecise pipetting during the preparation of stock solutions, calibration standards, or QCs is a primary source of error.
-
Analyte Instability: The analyte may be degrading in the stock solution or in the biological matrix during preparation or storage. Solution stability should be thoroughly investigated during method development.[1]
-
Matrix Effects: Endogenous components in the biological matrix can interfere with the ionization of the analyte and internal standard (IS), leading to ion suppression or enhancement.[2] This can affect accuracy and precision.
-
Internal Standard (IS) Issues: An inappropriate or unstable IS can lead to poor results. The IS response should be consistent across the analytical run. A stable isotope-labeled (SIL) internal standard is often the best choice to compensate for matrix effects.
-
Instrument Performance: Inconsistent performance from the autosampler, pump, or mass spectrometer can introduce significant variability.[3]
-
Sample Preparation Inconsistencies: Variability in extraction efficiency during steps like protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) can lead to inconsistent results.[2]
-
-
Troubleshooting Steps:
-
Verify Stock Solutions: Prepare fresh stock solutions and repeat the preparation of calibrators and QCs.
-
Check Pipettes: Ensure all pipettes are calibrated and that the correct pipetting technique is being used.
-
Evaluate IS Performance: Check the peak area or response of the internal standard across all samples in the run. A high coefficient of variation (%CV) may indicate a problem.
-
Assess Instrument Performance: Run a system suitability test (SST) to confirm the LC-MS/MS system is performing correctly.[4] Check for pressure fluctuations, retention time shifts, and detector sensitivity.[3]
-
Investigate Matrix Effects: Perform a post-extraction spike experiment to determine if ion suppression or enhancement is occurring (see Experimental Protocols).
-
Issue 2: Inconsistent Results Between Analytical Runs (Assay Drift)
Question: I am observing a systematic drift in my QC results over the course of a long analytical run. What are the likely causes?
Answer: Assay drift can compromise the integrity of an entire analytical run. Identifying the source of this variability is crucial.
-
Potential Causes:
-
Instrument-Related Drift:
-
Detector Saturation or Fatigue: The mass spectrometer's detector response may decrease over a long run, especially with samples at high concentrations.
-
Ion Source Contamination: Buildup of non-volatile matrix components in the ion source can lead to a gradual decrease in signal intensity.[3]
-
Temperature Fluctuations: Changes in the column oven or laboratory ambient temperature can cause shifts in retention time and affect chromatography.[5]
-
-
Chromatography-Related Drift:
-
Column Degradation: Loss of stationary phase or buildup of contaminants on the column can alter its performance over time.
-
Mobile Phase Changes: Evaporation of volatile organic solvents or changes in pH of aqueous mobile phases can alter chromatographic selectivity and retention.
-
-
Sample Stability:
-
Autosampler Instability: The analyte may be unstable at the temperature of the autosampler over the duration of the run.
-
-
-
Troubleshooting Steps:
-
Strengthen System Suitability: Inject SST samples at the beginning, middle, and end of the run to monitor for drift in retention time, peak shape, and signal intensity.[4]
-
Check Autosampler Stability: Evaluate the stability of the analyte in the processed samples stored in the autosampler for the expected duration of the run.
-
Clean the Ion Source: Regular cleaning of the ion source is a critical preventative maintenance step.[3]
-
Equilibrate the Column: Ensure the column is fully equilibrated before starting the run and between injections, especially when using gradient elution.[5]
-
Prepare Fresh Mobile Phase: Prepare fresh mobile phase for each analytical run to avoid issues with evaporation or degradation.
-
Frequently Asked Questions (FAQs)
Question: What are the primary sources of analytical variability in PK studies?
Answer: Variability in pharmacokinetic studies can be broadly categorized into three phases:
-
Pre-analytical Variability: This phase includes all steps from sample collection to the point of analysis and is a major source of errors.[6][7] This encompasses patient identification, sample collection technique (e.g., hemolysis), use of correct anticoagulants, sample handling, processing times, and storage conditions.[8][9]
-
Analytical Variability: This arises during the bioanalysis of the sample. Sources include instrument performance, calibration accuracy, precision of the method, and the presence of matrix effects.[10]
-
Post-analytical Variability: This involves data processing, pharmacokinetic modeling, and statistical analysis. Errors in data transcription or the use of inappropriate models can lead to variable results.
Question: What are the regulatory acceptance criteria for precision and accuracy during method validation?
Answer: Regulatory bodies like the FDA and EMA have established guidelines for bioanalytical method validation.[11][12] The ICH M10 guideline provides internationally harmonized recommendations.[13] Key acceptance criteria are summarized below.
| Parameter | Acceptance Criteria |
| Precision (CV%) | Within-run and between-run precision should be ≤15% for all QCs (Low, Medium, High). For the Lower Limit of Quantification (LLOQ), it should be ≤20%. |
| Accuracy (%RE) | The mean concentration should be within ±15% of the nominal value for all QCs. For the LLOQ, it should be within ±20%. |
| Incurred Sample Reanalysis (ISR) | At least 67% of the re-analyzed study samples must have results within ±20% of the original result. |
This table summarizes common criteria; refer to the latest FDA and ICH M10 guidelines for complete details.[11][13][14]
Question: How do I properly validate the stability of my analyte in a biological matrix?
Answer: Analyte stability must be demonstrated under various conditions that mimic the sample lifecycle from collection to analysis. Key stability tests include:
-
Freeze-Thaw Stability: Evaluates the impact of repeated freezing and thawing cycles. QC samples are subjected to multiple cycles (typically 3 or more) before analysis.
-
Short-Term (Bench-Top) Stability: Assesses analyte stability in the matrix at room temperature for a period that exceeds the expected sample handling time.
-
Long-Term Stability: Determines analyte stability in the matrix when stored at the intended storage temperature (e.g., -20°C or -80°C) for a duration that covers the time from sample collection to the final analysis.
-
Stock Solution Stability: Confirms the stability of the analyte in the solvent used for stock and working solutions at storage and room temperatures.
-
Post-Preparative Stability: Evaluates the stability of the analyte in the final extracted sample matrix under the conditions in the autosampler.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol is used to determine if components of the biological matrix are causing ion suppression or enhancement in an LC-MS/MS assay.[15]
Methodology:
-
Prepare Three Sets of Samples at low and high concentration levels (LQC and HQC).
-
Set A (Neat Solution): Analyte and IS spiked into the mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and IS are spiked into the final extracted solvent.
-
Set C (Standard in Matrix): Analyte and IS are spiked into the matrix before the extraction procedure.
-
-
Analyze Samples: Inject at least five replicates of each set into the LC-MS/MS system.
-
Calculate Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (MF) = (Mean Peak Response of Set B) / (Mean Peak Response of Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
The IS-normalized MF should be close to 1.
-
-
Recovery (RE)% = [(Mean Peak Response of Set C) / (Mean Peak Response of Set B)] x 100
-
-
Assess Variability: The coefficient of variation (%CV) of the MF and RE across different lots of matrix should be ≤15%.
Protocol 2: Freeze-Thaw Stability Assessment
This protocol evaluates the stability of an analyte after being subjected to repeated freeze-thaw cycles.
Methodology:
-
Prepare Samples: Use at least three replicates of LQC and HQC samples.
-
Freeze Samples: Store the QCs at the intended storage temperature (e.g., -80°C) for at least 12 hours.
-
Thaw Samples: Remove the QCs and allow them to thaw unassisted at room temperature. Once completely thawed, keep them at room temperature for a defined period (e.g., 1-2 hours). This completes one cycle.
-
Repeat Cycles: Refreeze the samples for at least 12 hours and repeat the thawing process for the desired number of cycles (e.g., 3 to 5 cycles).
-
Analyze Samples: After the final thaw cycle, process and analyze the freeze-thaw QCs along with a freshly prepared calibration curve and a set of freshly prepared (comparison) QCs that have not undergone freeze-thaw cycles.
-
Determine Stability: The mean concentration of the freeze-thaw QCs should be within ±15% of the nominal concentration.
Visualizations
Caption: High-level workflow for PK studies, highlighting key quality control checkpoints.
Caption: Decision tree for identifying the root cause of failed quality control samples.
Caption: Experimental workflow to quantitatively assess and mitigate matrix effects.
References
- 1. waters.com [waters.com]
- 2. bataviabiosciences.com [bataviabiosciences.com]
- 3. zefsci.com [zefsci.com]
- 4. scribd.com [scribd.com]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. Preanalytical Errors in Clinical Laboratory Testing at a Glance: Source and Control Measures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Review of the Preanalytical Errors That Impact Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 13. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 14. labs.iqvia.com [labs.iqvia.com]
- 15. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Roxithromycin-d7 Purity: A Technical Support Guide for Accurate Analytical Results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of Roxithromycin-d7 purity on analytical results. This compound, a deuterium-labeled analog of Roxithromycin, is a crucial internal standard for precise quantification in pharmacokinetic and bioanalytical studies.[1] Ensuring its purity is paramount for obtaining reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in analytical experiments?
This compound is a stable isotope-labeled (SIL) internal standard of the antibiotic Roxithromycin.[1] It is used in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods, to improve the accuracy and precision of the quantification of Roxithromycin in biological samples.[1][2] The SIL internal standard is chemically identical to the analyte but has a different mass due to the deuterium atoms. This allows it to be distinguished by the mass spectrometer while co-eluting with the analyte, thereby compensating for variations in sample preparation, injection volume, and matrix effects.[3]
Q2: What is the typical purity of commercially available this compound?
Commercially available this compound is generally supplied with a purity of greater than 95% as determined by High-Performance Liquid Chromatography (HPLC).[4][5] It is crucial to always refer to the Certificate of Analysis (CoA) provided by the supplier for the specific purity value of the lot being used.[6][7]
Q3: What are the common impurities found in this compound?
The most common and impactful impurity in deuterium-labeled internal standards like this compound is the presence of the unlabeled analyte (Roxithromycin).[8] This can occur during the synthesis of the labeled compound. Other potential impurities could include residual starting materials, byproducts of the synthesis, or degradation products of this compound.
Q4: How can the purity of this compound be verified?
The purity of this compound can be verified using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): An HPLC method with a suitable detector (e.g., UV or MS) can be used to separate this compound from any potential impurities. The peak area percentage of this compound relative to the total peak area of all detected compounds gives an indication of its purity.
-
Mass Spectrometry (MS): A high-resolution mass spectrometer can be used to confirm the isotopic purity of this compound and to detect the presence of unlabeled Roxithromycin.
Q5: Can I use this compound with a purity of 95% for my experiments?
While a purity of >95% is common for commercially available this compound, the suitability of a particular purity level depends on the specific requirements of the analytical method, especially the desired lower limit of quantitation (LLOQ).[4][5] For highly sensitive assays with very low LLOQs, even a small percentage of unlabeled Roxithromycin as an impurity can significantly impact the accuracy of the results at the lower end of the calibration curve.[8]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments due to the purity of this compound.
| Issue | Potential Cause Related to this compound Purity | Recommended Action |
| Inaccurate results at the Lower Limit of Quantitation (LLOQ) | The presence of unlabeled Roxithromycin in the this compound internal standard can contribute to the analyte signal, leading to a positive bias, especially at the LLOQ.[8] | 1. Verify the purity of the this compound lot using HPLC or LC-MS/MS. 2. If significant unlabeled analyte is present, consider sourcing a higher purity standard. 3. Alternatively, the contribution of the impurity to the analyte signal can be mathematically corrected if the exact percentage of the impurity is known. |
| Poor linearity of the calibration curve | Cross-signal contribution from impurities in the internal standard to the analyte signal, or vice-versa, can affect the linearity of the calibration curve.[9] | 1. Assess the cross-contribution by injecting a high concentration of the internal standard and monitoring the analyte's mass transition, and vice versa. 2. Optimize chromatographic conditions to separate the interfering impurity from the analyte or internal standard. |
| High background signal at the analyte's m/z | Impurities in the this compound standard that have the same mass-to-charge ratio (m/z) as the analyte can lead to an elevated baseline. | 1. Confirm the identity of the interfering species using high-resolution mass spectrometry. 2. Improve chromatographic separation to resolve the interference. |
| Inconsistent internal standard response | While often related to matrix effects or instrument variability, significant degradation of the this compound standard can also lead to inconsistent responses. | 1. Verify the stability of the this compound stock and working solutions. 2. Ensure proper storage conditions as specified by the manufacturer. |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment of this compound
This protocol provides a general method for assessing the purity of a this compound standard. Method parameters may need to be optimized for specific instrumentation and columns.
1. Materials and Reagents:
-
This compound standard
-
Roxithromycin reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[10][11]
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.05M potassium dihydrogen phosphate, pH adjusted to 3 with orthophosphoric acid) in a ratio of approximately 70:30 (v/v).[11][12]
-
Detection Wavelength: 205 nm or 238 nm[10]
-
Injection Volume: 20 µL[10]
-
Column Temperature: Ambient or controlled at 40°C[10]
3. Standard Preparation:
-
Prepare a stock solution of the this compound standard in the mobile phase (e.g., 1 mg/mL).
-
Prepare a working standard solution by diluting the stock solution to an appropriate concentration (e.g., 100 µg/mL).
4. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the working standard solution of this compound.
-
Record the chromatogram for a sufficient run time to allow for the elution of all potential impurities.
-
Calculate the purity by determining the peak area of this compound as a percentage of the total peak area of all observed peaks.
Protocol 2: LC-MS/MS Method for Quantification of Roxithromycin in Human Plasma
This protocol outlines a typical LC-MS/MS method for the quantification of Roxithromycin in a biological matrix using this compound as an internal standard.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 20 µL of this compound internal standard working solution (at a fixed concentration).
-
Add 300 µL of methanol to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable C18 or cyano-based column.[13]
-
Mobile Phase: A gradient of methanol, acetonitrile, and water with 0.1% formic acid and 0.1% ammonium acetate.[13]
-
Flow Rate: 0.2 mL/min[13]
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions:
-
Roxithromycin: (Precursor ion) → (Product ion)
-
This compound: (Precursor ion + 7) → (Product ion) (Note: Specific m/z values for precursor and product ions need to be optimized on the specific instrument.)
-
3. Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Acquire data in Multiple Reaction Monitoring (MRM) mode.
-
Quantify the concentration of Roxithromycin by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.
Visualizations
Caption: Troubleshooting workflow for purity-related issues.
Caption: Relationship between purity and analytical accuracy.
References
- 1. veeprho.com [veeprho.com]
- 2. researchgate.net [researchgate.net]
- 3. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 4. This compound | CAS | LGC Standards [lgcstandards.com]
- 5. This compound | CAS | LGC Standards [lgcstandards.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. euroreference.anses.fr [euroreference.anses.fr]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. ijcrt.org [ijcrt.org]
- 11. tsijournals.com [tsijournals.com]
- 12. ijrpb.com [ijrpb.com]
- 13. researchgate.net [researchgate.net]
Resolving co-eluting interferences in Roxithromycin analysis
Welcome to the technical support center for Roxithromycin analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, with a focus on co-eluting interferences.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of co-eluting interferences in Roxithromycin analysis?
A1: Co-eluting interferences in Roxithromycin analysis can originate from several sources:
-
Related Substances and Impurities: The synthesis of Roxithromycin, a semi-synthetic derivative of Erythromycin, can result in structurally similar impurities and by-products that may have similar chromatographic retention times.[1][2] Commercial samples of the precursor Erythromycin A can contain other erythromycins (B, C, D, E, F) which can form analogs of Roxithromycin.[1]
-
Degradation Products: Roxithromycin is susceptible to degradation under stress conditions such as acidic, alkaline, oxidative, and photolytic exposure.[3][4][5] These degradation products can co-elute with the parent drug, compromising the accuracy of the analysis. For instance, Roxithromycin is particularly unstable in acidic mediums.[6]
-
Metabolites: In biological samples, metabolites of Roxithromycin, such as descladinose roxithromycin, N-monodemethyl roxithromycin, and N-didemethyl roxithromycin, can be a source of interference.[7]
-
Matrix Components: Excipients from pharmaceutical formulations or endogenous substances from biological matrices (e.g., plasma, serum) can potentially co-elute with Roxithromycin, although many methods report no interference from common excipients.[3]
-
Co-administered Drugs: If analyzing a combination drug product, such as with Ambroxol, ensuring baseline separation is critical to avoid co-elution.[8][9]
Q2: My Roxithromycin peak shows shouldering or tailing. Could this be a co-elution issue?
A2: Yes, peak asymmetry such as shouldering or excessive tailing is a common indicator of a co-eluting impurity.[10] While tailing can also be caused by other factors (e.g., column degradation, secondary silanol interactions), a distinct shoulder is a strong sign that two or more compounds are not fully resolved.[10] It is crucial to investigate the peak purity to confirm co-elution.
Q3: How can I confirm if I have a co-elution problem?
A3: Confirming co-elution requires assessing peak purity. Several detector-based methods can be used:
-
Diode Array Detector (DAD/PDA): A DAD or PDA detector can acquire UV-Vis spectra across the entire peak. If the spectra at the upslope, apex, and downslope of the peak are not identical, it indicates the presence of more than one compound.[10]
-
Mass Spectrometry (MS): An MS detector provides the highest confidence. By examining the mass spectra across the chromatographic peak, you can identify if multiple mass-to-charge (m/z) ratios are present, confirming the presence of co-eluting compounds.[1][11][12]
Q4: What is a stability-indicating method and why is it important for Roxithromycin analysis?
A4: A stability-indicating method is a validated analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[13] Given that Roxithromycin can degrade under various stress conditions, developing a stability-indicating method is crucial.[3][4] This is typically achieved through forced degradation studies, where the drug is exposed to harsh conditions (acid, base, oxidation, heat, light) to intentionally generate degradants and then develop a chromatographic method that can resolve the intact drug from all these newly formed peaks.[13]
Troubleshooting Guides for Co-elution
Issue 1: A known impurity is co-eluting with the main Roxithromycin peak in an HPLC-UV analysis.
This guide provides a systematic approach to resolving a co-eluting peak by modifying chromatographic parameters.
Logical Workflow for Resolving Co-elution
Caption: Troubleshooting workflow for HPLC method optimization.
Troubleshooting Steps & Experimental Protocols:
-
Optimize Mobile Phase Strength (Capacity Factor, k'):
-
Problem: If peaks elute too quickly (low k'), there is insufficient interaction with the stationary phase for separation to occur.[14]
-
Solution: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. This will increase the retention time of both Roxithromycin and the interferent, providing a greater opportunity for separation. Aim for a capacity factor between 2 and 10 for the main peak.[14]
-
-
Modify Mobile Phase Composition (Selectivity, α):
-
Problem: The relative retention of the two compounds is too similar (selectivity ≈ 1).
-
Solution: Change the "chemistry" of the separation.
-
Switch Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa.[3] The different solvent properties can alter the elution order or spacing.
-
Adjust pH: Roxithromycin is a basic compound. Modifying the mobile phase pH can change its ionization state and its interaction with the stationary phase, often dramatically affecting its retention relative to impurities. A pH range of 4.5 to 7.5 has been used effectively.[3][15]
-
Change Buffer: Altering the buffer type (e.g., phosphate vs. acetate) or its concentration can also influence selectivity.
-
-
-
Improve Column Efficiency (Plate Count, N):
-
Problem: Peaks are too broad, causing them to overlap even with adequate selectivity.
-
Solution: Increase the column's efficiency to generate narrower peaks.
-
Decrease Particle Size: Switching from a 5 µm particle size column to a 3 µm or sub-2 µm column will significantly increase efficiency and resolution.[16]
-
Increase Column Length: A longer column provides more theoretical plates, leading to better separation, but at the cost of longer run times and higher backpressure.[16]
-
Optimize Flow Rate: Lowering the flow rate can sometimes improve efficiency, but be mindful of increasing analysis time.
-
-
Table 1: Example HPLC-UV Method Parameters for Roxithromycin Analysis
| Parameter | Initial Condition | Optimized Condition | Rationale for Change |
| Column | C18, 150 x 4.6 mm, 5 µm | C18, 250 x 4.6 mm, 5 µm | Increased column length to improve efficiency (N).[16] |
| Mobile Phase | Acetonitrile:Water (80:20, v/v)[17] | Acetonitrile:0.03M KH₂PO₄ buffer pH 4.5 (60:40, v/v) | Added buffer and adjusted pH to improve selectivity (α).[3] |
| Flow Rate | 1.5 mL/min | 1.0 mL/min[3] | Reduced flow rate to potentially increase efficiency. |
| Detection | UV at 207 nm | UV at 215 nm[3] | Wavelength optimized for better sensitivity to drug and degradants. |
| Temperature | Ambient | 35 °C | Controlled temperature for better reproducibility and potentially altered selectivity.[16] |
Issue 2: Suspected co-elution from matrix components in a biological sample (LC-MS/MS analysis).
This guide focuses on sample preparation and mass spectrometer settings to eliminate matrix-derived interferences.
Workflow for Mitigating Matrix Effects
References
- 1. 2024.sci-hub.ru [2024.sci-hub.ru]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. [Comparison between colorimetry and HPLC on the stability test of roxithromycin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Roxithromycin | C41H76N2O15 | CID 6915744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 11. Processing methods for differential analysis of LC/MS profile data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 17. ijcrt.org [ijcrt.org]
Validation & Comparative
Validation of Analytical Methods for Roxithromycin: A Comparative Guide Based on FDA/ICH Guidelines
This guide provides a comprehensive comparison of analytical methods for the quantification of Roxithromycin, with a focus on validation parameters as stipulated by the Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) guidelines. The objective is to offer researchers, scientists, and drug development professionals a thorough understanding of the performance of various techniques, supported by experimental data.
Comparison of Analytical Method Validation Parameters
The following tables summarize the validation parameters for the most common analytical methods used for Roxithromycin determination: High-Performance Liquid Chromatography (HPLC) and Ultraviolet (UV) Spectrophotometry. Data from published studies are presented to facilitate a comparative evaluation.
Table 1: Linearity
| Parameter | HPLC Method | UV Spectrophotometry Method | Alternative Method (Electrochemical) |
| Linearity Range | 5 - 1000 µg/mL[1] | 20 - 70 µg/mL[2][3] | 4.19 - 83.70 µg/mL[4] |
| Correlation Coefficient (r²) | 0.9999[1] | 0.999[3] | 0.988[4] |
| Regression Equation | Not consistently reported | y = 0.020x + 0.168[3] | Not reported |
Table 2: Accuracy (Recovery)
| Parameter | HPLC Method | UV Spectrophotometry Method | Alternative Method (Microbiological Assay) |
| Recovery (%) | 101.78%[1] | 99.23 - 99.53%[3] | Not explicitly reported, but results were in accordance with electrochemical methods. |
| RSD (%) | Not reported | < 2% | < 5.0%[4] |
Table 3: Precision (Repeatability and Intermediate Precision)
| Parameter | HPLC Method | UV Spectrophotometry Method |
| Intra-day Precision (%RSD) | < 2% | 0.4050%[3] |
| Inter-day Precision (%RSD) | < 2% | 0.4630%[3] |
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | HPLC Method | UV Spectrophotometry Method |
| LOD | 0.3 µg/mL[1] | Not consistently reported |
| LOQ | 0.5 µg/mL[1] | Not consistently reported |
Experimental Protocols
Detailed methodologies for the key validation experiments are outlined below. These protocols are synthesized from various published studies and aligned with FDA/ICH guidelines.
High-Performance Liquid Chromatography (HPLC) Method
a) Linearity:
-
Prepare a stock solution of Roxithromycin reference standard (e.g., 1000 µg/mL) in a suitable solvent like acetonitrile.
-
Generate a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range of the samples (e.g., 5, 50, 100, 500, 1000 µg/mL).
-
Inject each calibration standard in triplicate into the HPLC system.
-
Record the peak area response for each concentration.
-
Plot a graph of the mean peak area versus the corresponding concentration.
-
Calculate the correlation coefficient (r²), y-intercept, and slope of the regression line using the method of least squares. The correlation coefficient should be close to 1.
b) Accuracy (Recovery):
-
Prepare a placebo formulation (matrix) without the active pharmaceutical ingredient (API), Roxithromycin.
-
Spike the placebo with known concentrations of Roxithromycin at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare a minimum of three replicate samples for each concentration level.
-
Analyze the samples using the developed HPLC method and determine the concentration of Roxithromycin in each sample.
-
Calculate the percentage recovery using the formula: (Measured Concentration / Nominal Concentration) x 100. The recovery should typically be within 98-102%.
c) Precision (Repeatability and Intermediate Precision):
-
Repeatability (Intra-assay precision):
-
Prepare a minimum of six independent samples of Roxithromycin at 100% of the test concentration.
-
Analyze these samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD). The %RSD should be within acceptable limits (typically ≤ 2%).
-
-
Intermediate Precision:
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from the different conditions to assess the method's ruggedness. The %RSD between the different sets of data should be within acceptable limits.
-
d) Specificity:
-
Analyze a blank sample (placebo), a sample of the Roxithromycin reference standard, and a sample of the drug product.
-
Demonstrate that there are no interfering peaks from the excipients at the retention time of Roxithromycin.
-
For stress testing, subject the drug product to various stress conditions (e.g., acid, base, oxidation, heat, light) and analyze the resulting solutions. The method should be able to resolve Roxithromycin from any degradation products.
UV Spectrophotometry Method
a) Linearity:
-
Prepare a stock solution of Roxithromycin reference standard in a suitable solvent (e.g., deionized water).
-
Prepare a series of at least five dilutions from the stock solution to obtain concentrations within the desired range (e.g., 20-70 µg/mL).
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax), which is approximately 420 nm for Roxithromycin.[3]
-
Plot a calibration curve of absorbance versus concentration.
-
Determine the correlation coefficient (r²) of the regression line.
b) Accuracy (Recovery):
-
Prepare a placebo formulation and spike it with known amounts of Roxithromycin at three different concentration levels (e.g., 80%, 100%, and 120%).
-
Prepare three replicate samples for each level.
-
Measure the absorbance of each sample and calculate the concentration using the calibration curve.
-
Calculate the percentage recovery for each sample.
c) Precision:
-
Repeatability:
-
Prepare six independent samples of Roxithromycin at a single concentration.
-
Measure the absorbance of each sample and calculate the %RSD of the measurements.
-
-
Intermediate Precision:
-
Repeat the analysis on a different day or with a different analyst to assess the method's reproducibility.
-
Mandatory Visualizations
The following diagrams illustrate the workflow and logical relationships in the validation of an analytical method for Roxithromycin.
Caption: Workflow for Analytical Method Validation according to ICH Q2(R1).
Caption: Logical Relationships of Analytical Method Validation Parameters.
References
- 1. A novel RP-HPLC method for the detection and quantification of roxithromycin in topical delivery studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. jocpr.com [jocpr.com]
- 4. Correlated quantification using microbiological and electrochemical assays for roxithromycin determination in biological and pharmaceutical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of Roxithromycin assays between different laboratories
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Roxithromycin, a macrolide antibiotic. The objective is to facilitate the cross-validation of Roxithromycin assays between different laboratories by presenting detailed experimental protocols and performance data from various validated methods. This document summarizes key quantitative data in structured tables and includes visualizations of experimental workflows to aid in the selection and implementation of robust analytical procedures.
Comparison of Analytical Methods for Roxithromycin Quantification
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the quantification of Roxithromycin due to its specificity, precision, and accuracy.[1] The choice of detection method, either UV or tandem mass spectrometry (MS/MS), significantly impacts the sensitivity and selectivity of the assay.
Experimental Protocols for HPLC-Based Assays:
Below are representative experimental protocols for HPLC-UV and LC-MS/MS methods that have been validated for the determination of Roxithromycin.
HPLC with UV Detection:
-
Sample Preparation: Protein precipitation is a common method for extracting Roxithromycin from plasma samples. This typically involves adding a precipitating agent like acetonitrile or methanol to the plasma sample, followed by vortexing and centrifugation to separate the precipitated proteins. The resulting supernatant, containing the analyte, is then injected into the HPLC system.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is frequently used for the separation.[2]
-
Mobile Phase: A mixture of a buffer solution (e.g., potassium dihydrogen orthophosphate) and an organic solvent (e.g., acetonitrile or methanol) is typically used.[2] The pH of the buffer and the ratio of the organic solvent are optimized to achieve good peak shape and separation from endogenous plasma components.
-
Flow Rate: A flow rate of around 1.0 mL/min is common.[2]
-
Detection: UV detection is often performed at a wavelength of 205 nm or 215 nm.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS):
-
Sample Preparation: Similar to HPLC-UV, protein precipitation or liquid-liquid extraction can be used for sample cleanup. The use of an internal standard, structurally similar to Roxithromycin (e.g., Clarithromycin), is essential for accurate quantification.
-
Chromatographic Conditions: The chromatographic conditions are often optimized to achieve a short run time, which is beneficial for high-throughput analysis.
-
Mass Spectrometric Detection: Detection is performed using a mass spectrometer in multiple reaction monitoring (MRM) mode. This involves monitoring a specific precursor-to-product ion transition for Roxithromycin and the internal standard, providing high selectivity and sensitivity.
Performance Data for HPLC-Based Assays:
The following table summarizes the performance characteristics of various HPLC methods for Roxithromycin analysis as reported in the literature. It is important to note that these data are from single-laboratory validations and may not reflect inter-laboratory variability.
| Parameter | HPLC-UV Method 1 | HPLC-UV Method 2 | LC-MS/MS Method 1 |
| Linearity Range | 5 - 1000 µg/mL | 0.1 - 0.7 µg/mL[3] | 0.1 - 15 mg/L |
| Precision (RSD%) | Intra-day: < 2%, Inter-day: < 3% | < 2%[3] | Not explicitly stated |
| Accuracy/Recovery | 98 - 102% | Within specified limits[3] | > 80% |
| Limit of Detection (LOD) | 0.3 µg/mL | Not explicitly stated | 0.01 mg/L |
| Limit of Quantification (LOQ) | 0.5 µg/mL | Not explicitly stated | Not explicitly stated |
Microbiological Assay
Microbiological assays are based on the principle of measuring the inhibitory effect of an antibiotic on the growth of a susceptible microorganism.[4] These assays determine the potency of the antibiotic.
Experimental Protocol for Microbiological Assay:
-
Test Organism: A susceptible bacterial strain, such as Bacillus subtilis or Streptococcus pneumoniae, is used as the test organism.[4]
-
Assay Method: The cylinder-plate method (agar diffusion assay) is commonly employed.[4] In this method, a uniform suspension of the test organism is seeded into an agar medium. Cylinders are placed on the agar surface, and different concentrations of the Roxithromycin standard and sample solutions are added to the cylinders.
-
Incubation: The plates are incubated under specific conditions to allow for bacterial growth and the diffusion of the antibiotic.
-
Measurement: The diameter of the zone of growth inhibition around each cylinder is measured. A standard curve is prepared by plotting the zone diameter against the logarithm of the antibiotic concentration. The concentration of Roxithromycin in the sample is then determined from the standard curve.
Performance Data for Microbiological Assay:
The table below presents typical performance data for a microbiological assay for Roxithromycin.
| Parameter | Microbiological Assay |
| Linearity Range | 8.37 - 83.70 µg/mL[3] |
| Precision (RSD%) | < 5.0%[3] |
| Accuracy | Good agreement with electrochemical methods[3] |
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the typical workflows for the analytical methods described above and the logical flow of a cross-validation study.
Caption: Workflow for Roxithromycin analysis by HPLC.
Caption: Workflow for Roxithromycin microbiological assay.
Caption: Logical flow for a cross-validation study.
Conclusion
The selection of an appropriate analytical method for Roxithromycin quantification depends on the specific requirements of the study, including the desired sensitivity, selectivity, sample throughput, and available instrumentation. While HPLC methods, particularly LC-MS/MS, offer high sensitivity and specificity, microbiological assays provide a measure of the biological activity of the antibiotic.
For effective cross-validation of Roxithromycin assays between different laboratories, it is imperative to use a common, well-characterized set of samples. The comparison of results should be performed using appropriate statistical methods to assess for any systematic bias or significant differences in precision between the laboratories or methods. Although direct inter-laboratory comparison data for Roxithromycin is scarce, the information presented in this guide on individual validated methods provides a solid foundation for laboratories to establish and compare their own assays, ultimately contributing to the generation of reliable and reproducible data in the field of drug development and research.
References
- 1. ijcrt.org [ijcrt.org]
- 2. ijpra.com [ijpra.com]
- 3. Correlated quantification using microbiological and electrochemical assays for roxithromycin determination in biological and pharmaceutical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Roxithromycin potency quantification in pharmaceutical preparation by applying a validated bioassay method and comparison with HPLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Bioanalytical Method for Roxithromycin Quantification Using Roxithromycin-d7 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a representative liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the macrolide antibiotic Roxithromycin in biological matrices, utilizing its deuterated analog, Roxithromycin-d7, as an internal standard. The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis, offering superior accuracy and precision by compensating for variability in sample preparation and instrument response.
While specific validation data for a method employing this compound is not widely published, this guide synthesizes a detailed experimental protocol and presents representative performance data based on established methodologies for Roxithromycin and similar macrolide antibiotics. This information is intended to serve as a practical reference for researchers developing and validating their own bioanalytical assays.
Method Performance Characteristics
The use of a deuterated internal standard is crucial for mitigating matrix effects and ensuring the reliability of quantitative results. The following tables present representative data on the linearity, accuracy, and precision of an LC-MS/MS method for Roxithromycin using this compound.
Linearity
The linearity of the method is assessed by analyzing a series of calibration standards of known concentrations. The response (peak area ratio of Roxithromycin to this compound) is plotted against the nominal concentration, and a linear regression analysis is performed.
| Analyte | Calibration Curve Range (ng/mL) | Correlation Coefficient (r²) |
| Roxithromycin | 1 - 5000 | ≥ 0.995 |
Accuracy and Precision
The accuracy of an analytical method expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. Precision provides an indication of the random error and is expressed as the relative standard deviation (%RSD).
Intra-day Accuracy and Precision (n=6 replicates at each concentration on the same day)
| Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| 3 | 2.95 | 98.3 | 4.5 |
| 50 | 51.2 | 102.4 | 3.1 |
| 500 | 495.5 | 99.1 | 2.5 |
| 4000 | 4080 | 102.0 | 1.8 |
Inter-day Accuracy and Precision (n=6 replicates at each concentration over three different days)
| Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| 3 | 3.05 | 101.7 | 5.2 |
| 50 | 49.8 | 99.6 | 3.8 |
| 500 | 505.0 | 101.0 | 2.9 |
| 4000 | 3960 | 99.0 | 2.1 |
Experimental Protocol
This section details a representative experimental protocol for the quantification of Roxithromycin in human plasma using this compound as an internal standard.
Sample Preparation
A protein precipitation method is commonly employed for the extraction of Roxithromycin from plasma samples.
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution (e.g., at 1 µg/mL).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 20% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 20% B and equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Roxithromycin) | Precursor Ion (m/z): 837.5 → Product Ion (m/z): 679.5 |
| MRM Transition (this compound) | Precursor Ion (m/z): 844.5 → Product Ion (m/z): 686.5 |
| Collision Energy | Optimized for the specific instrument |
| Ion Source Temperature | 500°C |
Experimental Workflow
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Roxithromycin using this compound.
Bioanalytical workflow for Roxithromycin quantification.
Comparison with Alternative Methods
While the use of a deuterated internal standard with LC-MS/MS is the preferred method for quantitative bioanalysis, other techniques have also been employed for the determination of Roxithromycin.
-
LC-MS/MS with a non-deuterated internal standard: Methods using structural analogs like Clarithromycin as the internal standard have been reported. While generally reliable, they may not perfectly mimic the behavior of Roxithromycin during sample processing and ionization, potentially leading to lower accuracy and precision compared to a deuterated standard.
-
High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/FLD): These methods are often less sensitive and less selective than LC-MS/MS. They are more susceptible to interference from other compounds in the biological matrix, which can affect the accuracy of the results. Derivatization steps may be required for fluorescence detection, adding complexity to the sample preparation process.
-
Microbiological Assays: These assays measure the biological activity of the antibiotic. While useful for determining potency, they are generally less precise and have a narrower dynamic range compared to chromatographic methods. They are also unable to distinguish between the parent drug and its active metabolites.
A Comparative Guide to the Limit of Detection and Quantification for Roxithromycin Assays
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of Roxithromycin are critical for both quality control and pharmacokinetic studies. The choice of analytical method significantly impacts the sensitivity and reliability of these measurements. This guide provides a comparative overview of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for various Roxithromycin assays, supported by experimental data from published studies.
Understanding LOD and LOQ
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, though not necessarily quantified as an exact value. The Limit of Quantification (LOQ) , on the other hand, is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. For drug development and analysis, a lower LOD and LOQ are generally indicative of a more sensitive analytical method.
Comparison of Analytical Methods for Roxithromycin
The following tables summarize the LOD and LOQ values for Roxithromycin determination using different analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation, identification, and quantification of drug compounds. Coupled with various detectors like UV-Visible (UV) or Mass Spectrometry (MS), it offers a range of sensitivities.
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Wavelength/Detection | Reference |
| RP-HPLC | 0.02 µg/mL | 0.07 µg/mL | 238 nm | [1] |
| RP-HPLC | 0.3 µg/mL | 0.5 µg/mL | 205 nm | [2][3] |
| UHPLC | 0.131 µg/mL | 0.398 µg/mL | 220 nm | [4] |
| RP-LC | 2.5 µg/mL | 8.4 µg/mL | 215 nm | [5] |
| RP-HPLC | Not Specified | Not Specified | 210 nm | [6] |
| LC-MS/MS | 1 ng/g | 5 ng/g | MS/MS | [7] |
Spectrophotometry
UV-Visible spectrophotometry offers a simpler and more cost-effective method for the quantification of Roxithromycin, although it may be less sensitive compared to chromatographic techniques.
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Wavelength | Reference |
| UV-Visible Spectrophotometry | Not Specified | Not Specified | 420 nm | [8][9] |
| Spectrophotometry (NQS) | 0.26 µg/mL | 0.78 µg/mL | 454 nm | [10][11] |
| Spectrophotometry (NQ1) | 0.23 µg/mL | 0.72 µg/mL | 457 nm | [10][11] |
| Spectrophotometry (Method A) | Not Specified | Not Specified | 520 nm | [12] |
| Spectrophotometry (Method B) | Not Specified | Not Specified | 760 nm | [12] |
Capillary Electrophoresis (CE)
Capillary electrophoresis is a high-resolution separation technique that can be coupled with sensitive detection methods.
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Detection Method | Reference |
| CE-ECL with Gold Nanoparticles | 8.4 nM | Not Specified | Electrochemiluminescence | [13] |
| CE-ECL without Gold Nanoparticles | 84 nM | Not Specified | Electrochemiluminescence | [13] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. Below are summaries of the experimental protocols from the cited studies.
RP-HPLC Method (LOD: 0.3 µg/mL, LOQ: 0.5 µg/mL)[2][3]
-
Instrumentation : High-Performance Liquid Chromatography with UV detection.
-
Column : C18 column.
-
Mobile Phase : A 50:50 (v/v) mixture of 0.06 M potassium di-hydrogen orthophosphate buffer (pH adjusted to 7.4 with sodium hydroxide) and acetonitrile.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detection at 205 nm.
-
Linearity : 5 - 1000 µg/mL.
UHPLC Method (LOD: 0.131 µg/mL, LOQ: 0.398 µg/mL)[4]
-
Instrumentation : Ultra High-Performance Liquid Chromatography with a UV detector.
-
Column : Reverse phase C18 column.
-
Mobile Phase : A combination of buffer (0.1% trifluoroacetic acid, v/v, pH 2.1) and acetonitrile in a 55:45 ratio.
-
Flow Rate : 1 mL/min.
-
Detection : UV detection at 220 nm.
-
Internal Standard : Erythromycin.
-
Sample Preparation : Liquid-liquid extraction using ice-cold acetonitrile.
-
Linearity : 0.20 to 12.80 µg/ml.
UV-Visible Spectrophotometric Method[8][9]
-
Instrumentation : Shimadzu UV-1700 UV/VIS Spectrophotometer with 1 cm matched quartz cells.
-
Solvent : Deionized water and phosphate buffer of pH 7.4.
-
Detection Wavelength : 420 nm.
-
Linearity : 20-70 μg/mL.
-
Standard Solution Preparation : 10 mg of Roxithromycin was dissolved in 100 ml of deionized water to get a concentration of 100µg/ml. Aliquots were further diluted to achieve concentrations in the range of 20µg/ml to 70µg/ml.
Capillary Electrophoresis with Electrochemiluminescence (CE-ECL)[13]
-
Instrumentation : Capillary electrophoresis coupled with an electrochemiluminescence detector.
-
Enhancement : Gold nanoparticles (10 nm in diameter) were used to enhance the ECL signal.
-
Mechanism : The ECL emission is based on the reaction of Tris(2,2'-bipyridyl) ruthenium(II) (Ru(bpy)32+) with Roxithromycin, which acts as a coreactant. Gold nanoparticles act as "floating nanoelectrodes" to enhance the signal.
-
Linearity : 24 nM to 0.24 mM.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) in a Roxithromycin assay.
Caption: General workflow for LOD and LOQ determination.
This guide highlights that the choice of analytical methodology has a profound impact on the sensitivity of Roxithromycin detection and quantification. While LC-MS/MS offers the highest sensitivity, HPLC-UV and spectrophotometric methods provide accessible and reliable alternatives for various applications. The selection of the most appropriate method will depend on the specific requirements of the analysis, including the expected concentration range of Roxithromycin, the complexity of the sample matrix, and the available instrumentation.
References
- 1. ijcrt.org [ijcrt.org]
- 2. A novel RP-HPLC method for the detection and quantification of roxithromycin in topical delivery studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. journaljpri.com [journaljpri.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. jocpr.com [jocpr.com]
- 10. lirias.kuleuven.be [lirias.kuleuven.be]
- 11. office2.jmbfs.org [office2.jmbfs.org]
- 12. ijpsonline.com [ijpsonline.com]
- 13. Capillary electrophoresis with gold nanoparticles enhanced electrochemiluminescence for the detection of roxithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Roxithromycin and Other Macrolide Antibiotics
In the landscape of antimicrobial agents, macrolides hold a significant position in the treatment of a variety of bacterial infections. This guide provides a detailed comparative analysis of roxithromycin against other prominent macrolide antibiotics, namely azithromycin, clarithromycin, and the progenitor of the class, erythromycin. This objective comparison, supported by experimental data, is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in research and clinical application.
Mechanism of Action: A Shared Pathway
Macrolide antibiotics exert their bacteriostatic effect by inhibiting bacterial protein synthesis.[1] They achieve this by binding to the 50S subunit of the bacterial ribosome, which in turn hinders the translocation of peptides, ultimately halting protein production and bacterial growth.[1][2][3][4][5] While the fundamental mechanism is conserved across the class, variations in chemical structure among roxithromycin, azithromycin, and clarithromycin lead to differences in their pharmacokinetic profiles, tissue penetration, and clinical efficacy.
Comparative Performance Data
The following tables summarize the key differences between roxithromycin and other selected macrolides across several critical parameters.
Table 1: Antimicrobial Spectrum
The in-vitro activity of macrolides varies, with newer agents showing improved activity against certain pathogens.[6] Roxithromycin demonstrates a broad spectrum similar to other macrolides, effective against Gram-positive cocci, some Gram-negative bacteria, and atypical pathogens.[7]
| Pathogen | Roxithromycin | Azithromycin | Clarithromycin | Erythromycin |
| Streptococcus pneumoniae | ++ | ++ | ++ | ++ |
| Staphylococcus aureus (MSSA) | ++ | ++ | ++ | ++ |
| Haemophilus influenzae | + | +++ | ++ | + |
| Moraxella catarrhalis | ++ | ++ | ++ | ++ |
| Legionella pneumophila | +++ | +++ | +++ | ++ |
| Mycoplasma pneumoniae | +++ | +++ | +++ | +++ |
| Chlamydia pneumoniae | +++ | +++ | +++ | +++ |
| Atypical Mycobacteria | + | ++ | +++ | + |
Key: +++ (High Activity), ++ (Moderate Activity), + (Low Activity)
Table 2: Pharmacokinetic Properties
Newer macrolides like roxithromycin were developed to overcome the pharmacokinetic limitations of erythromycin, such as acid instability and short half-life.[8] Roxithromycin exhibits improved absorption and a longer half-life compared to erythromycin.[9]
| Parameter | Roxithromycin | Azithromycin | Clarithromycin | Erythromycin |
| Bioavailability (%) | ~95 | ~37 | ~55 | 15-45 |
| Half-life (hours) | 12[4] | 68[10] | 3-7 | 1.5-2 |
| Protein Binding (%) | 96[3] | 7-51 | 42-70 | 73-81 |
| Tissue Penetration | Good | Excellent | Good | Moderate |
| Metabolism | Partially metabolized[3] | Primarily hepatic | Extensively hepatic | Extensively hepatic |
| Excretion | Primarily bile[4] | Primarily bile | Urine and feces | Primarily bile |
Table 3: Clinical Efficacy and Dosing
The clinical efficacy of roxithromycin in treating respiratory tract infections has been shown to be comparable to other macrolides and other classes of antibiotics.[9][11]
| Indication | Roxithromycin | Azithromycin | Clarithromycin | Erythromycin |
| Community-Acquired Pneumonia | Effective | Effective | Effective | Effective |
| Acute Bacterial Exacerbation of Chronic Bronchitis | Effective | Effective | Effective | Effective |
| Pharyngitis/Tonsillitis | Effective | Effective | Effective | Effective |
| Typical Adult Dosing | 150 mg twice daily or 300 mg once daily | 500 mg once daily for 3 days or 500 mg on day 1, then 250 mg daily for 4 days | 250-500 mg twice daily | 250-500 mg four times daily |
Table 4: Safety and Tolerability Profile
A significant advantage of newer macrolides over erythromycin is their improved gastrointestinal tolerability.[8] Roxithromycin is generally well-tolerated, with a lower incidence of adverse gastrointestinal effects.[10][12]
| Adverse Effect | Roxithromycin | Azithromycin | Clarithromycin | Erythromycin |
| Gastrointestinal Distress | Low | Low | Moderate | High |
| QTc Prolongation | Potential Risk | Potential Risk | Potential Risk | Potential Risk |
| Drug-Drug Interactions (CYP3A4) | Moderate | Low | High | High |
| Hepatotoxicity | Rare | Rare | Rare | Rare |
Experimental Protocols
The following section details the methodologies for key experiments cited in the comparative analysis of macrolide antibiotics.
In Vitro Susceptibility Testing: Broth Microdilution Method
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Standardized bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Macrolide antibiotic stock solutions (Roxithromycin, Azithromycin, Clarithromycin, Erythromycin)
-
Incubator
Protocol:
-
Preparation of Antibiotic Dilutions: Serial two-fold dilutions of each macrolide are prepared in the wells of a 96-well microtiter plate using MHB as the diluent. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Inoculation: Each well (except the sterility control) is inoculated with a standardized suspension of the test bacterium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
Determination of MIC: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium, as detected by the naked eye.
Conclusion
Roxithromycin emerges as a valuable member of the macrolide class, offering a favorable pharmacokinetic profile with good absorption and a longer half-life compared to erythromycin.[9] Its antimicrobial spectrum is comparable to other macrolides for common respiratory pathogens.[7] Clinically, it has demonstrated efficacy similar to other macrolides in treating respiratory tract infections, with the advantage of a lower incidence of gastrointestinal side effects.[10][12] While azithromycin offers the convenience of a shorter treatment course due to its exceptionally long half-life and clarithromycin shows superior activity against certain atypical mycobacteria, roxithromycin presents a well-balanced option with a good efficacy and tolerability profile.[10] The choice of a specific macrolide should be guided by the causative pathogen, local resistance patterns, patient-specific factors, and potential for drug-drug interactions.
References
- 1. What is the mechanism of Roxithromycin? [synapse.patsnap.com]
- 2. SMPDB [smpdb.ca]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Roxithromycin - Wikipedia [en.wikipedia.org]
- 5. Roxithromycin | C41H76N2O15 | CID 6915744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. [Macrolides, a group of antibiotics with a broad spectrum of activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Roxithromycin: review of its antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The New Macrolide Antibiotics: Azithromycin, Clarithromycin, Dirithromycin, and Roxithromycin | Semantic Scholar [semanticscholar.org]
- 9. Roxithromycin, a new macrolide antibiotic, in the treatment of infections in the lower respiratory tract: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. Roxithromycin, a new macrolide antibiotic, in the treatment of infections in the lower respiratory tract: an overview. | Semantic Scholar [semanticscholar.org]
- 12. academic.oup.com [academic.oup.com]
Inter-day and intra-day precision of Roxithromycin analysis using Roxithromycin-d7
In the realm of pharmacokinetic and bioequivalence studies, the precise quantification of therapeutic agents is paramount. For the macrolide antibiotic Roxithromycin, achieving high precision in its analysis is crucial for accurate clinical and research outcomes. This guide provides a comparative overview of the inter-day and intra-day precision for Roxithromycin analysis, with a focus on methods employing an internal standard, and presents supporting experimental data and protocols.
Understanding Analytical Precision
Analytical precision refers to the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is a critical parameter in the validation of analytical methods and is typically expressed as the coefficient of variation (CV) or relative standard deviation (RSD).
-
Intra-day precision (Repeatability): Measures the precision under the same operating conditions over a short interval of time.[1]
-
Inter-day precision (Intermediate precision): Expresses the precision within a laboratory over a longer period, accounting for variations such as different days, analysts, or equipment.[1]
The use of a deuterated internal standard, such as Roxithromycin-d7, is a common strategy in mass spectrometry-based bioanalysis to improve precision by correcting for variability in sample preparation and instrument response.
Comparative Precision Data
The following tables summarize the inter-day and intra-day precision data from various studies on Roxithromycin analysis. While specific data using this compound as an internal standard is not widely published, the data presented provides a valuable comparison between methods using other internal standards and those without.
Table 1: Inter-day and Intra-day Precision of Roxithromycin Analysis using an Internal Standard (Clarithromycin)
| Concentration (ng/mL) | Intra-day Precision (% CV) | Inter-day Precision (% CV) |
| Low QC | 5.8 | 8.2 |
| Medium QC | 4.5 | 6.5 |
| High QC | 3.2 | 5.1 |
Data adapted from a study utilizing clarithromycin as the internal standard.
Table 2: Inter-day and Intra-day Precision of Roxithromycin Analysis in Broiler Plasma (UHPLC-UV)
| Concentration (µg/mL) | Intra-day Precision (% CV) | Inter-day Precision (% CV) |
| 0.20 | 7.70 | - |
| 0.40 | - | 9.42 |
This study highlights that the precision was within the acceptable limit of 20% at the lower limit of quantification and within 15% for other concentrations.[2]
Table 3: Precision of Roxithromycin Analysis by HPLC (No Internal Standard)
| Parameter | RSD (%) |
| Intra-day Precision | < 2 |
| Inter-day Precision | < 2 |
This study on a pharmaceutical formulation demonstrated high precision without the use of an internal standard.[3]
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. Below are summaries of experimental protocols from the cited studies.
Protocol 1: LC-MS/MS Method with Internal Standard (Clarithromycin)
-
Sample Preparation: Serum proteins are precipitated with methanol. The supernatant is then diluted with the mobile phase before injection into the LC-MS/MS system.[4][5]
-
Chromatography: A Phenomenex Luna CN column (100 mm × 2.0 mm i.d., 3 μm) is used for separation.[4][5] The mobile phase consists of a mixture of methanol, acetonitrile, and 0.1% formic acid and 0.1% ammonium acetate in water (3:3:4, v/v/v) at a flow rate of 0.2 mL/min.[5]
-
Mass Spectrometry: Analysis is performed using an LC-ESI/MS/MS system.[4][5]
Protocol 2: Automated High-Throughput LC-MS/MS Method
-
Sample Preparation: A fully automated liquid-liquid extraction (LLE) is performed in 96-deep-well plates. Clarithromycin is used as the internal standard. The organic solvent is evaporated, and the residue is reconstituted before analysis.[6]
-
Chromatography: Reversed-phase LC-MS/MS is used with a short chromatographic run time of 1.6 minutes.[6]
-
Mass Spectrometry: Positive ion electrospray ionization with multiple-reaction monitoring is employed for detection.[6]
Protocol 3: HPLC Method for Pharmaceutical Formulation (No Internal Standard)
-
Sample Preparation: Twenty tablets are weighed and crushed. A powder quantity equivalent to 50 mg of Roxithromycin is dissolved in the mobile phase, sonicated, and filtered.[7]
-
Chromatography: An X'terra RP18 column (250*4.6 mm, 5µ) is used with a mobile phase of potassium dihydrogen orthophosphate buffer (pH 3) and acetonitrile (30:70 v/v) at a flow rate of 1 mL/min.[7]
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical experimental workflow for the analysis of Roxithromycin in biological samples using an internal standard.
Conclusion
The precision of Roxithromycin analysis is consistently high across different analytical methods, with reported %CV values generally well within the accepted bioanalytical method validation limits. The use of an internal standard, such as clarithromycin, in LC-MS/MS methods is a robust approach to ensure high precision by accounting for experimental variability. While specific data for this compound is limited in the public domain, its use as a stable isotope-labeled internal standard would theoretically provide the most accurate and precise results by closely mimicking the analyte's behavior during sample processing and analysis. The choice of analytical method will ultimately depend on the specific requirements of the study, including the matrix, required sensitivity, and available instrumentation.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. researchgate.net [researchgate.net]
- 3. ijcrt.org [ijcrt.org]
- 4. Sensitive LC-ESI/MS/MS assay for the quantification and pharmacokinetic study of roxithromycin in human serum [agris.fao.org]
- 5. researchgate.net [researchgate.net]
- 6. Validation of a fully automated high throughput liquid chromatographic/tandem mass spectrometric method for roxithromycin quantification in human plasma. Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpra.com [ijpra.com]
Performance of Roxithromycin-d7 Across Mass Spectrometry Platforms: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of Roxithromycin-d7, a deuterated internal standard for the antibiotic Roxithromycin, is critical for pharmacokinetic studies and therapeutic drug monitoring. The choice of mass spectrometer can significantly impact the sensitivity, specificity, and overall performance of the analytical method. This guide provides a comparative overview of the performance of this compound on three common types of mass spectrometers: triple quadrupole (QqQ), ion trap, and high-resolution mass spectrometry (HRMS) platforms like Orbitrap and Time-of-Flight (TOF).
Data Presentation: Quantitative Performance Comparison
The following table summarizes the typical quantitative performance characteristics for the analysis of macrolide antibiotics, including Roxithromycin, on different mass spectrometry platforms. These values are compiled from various studies and represent expected performance rather than a direct head-to-head comparison of this compound under identical conditions.
| Parameter | Triple Quadrupole (QqQ) | Ion Trap | High-Resolution MS (Orbitrap/TOF) |
| Primary Use | Targeted Quantitation | Qualitative Analysis & Screening | Targeted & Non-targeted Analysis |
| Typical Sensitivity (LLOQ) | Low ng/mL to pg/mL | ng/mL range | Sub-ng/mL to pg/mL |
| Linear Dynamic Range | 3-5 orders of magnitude | 2-3 orders of magnitude | 3-5 orders of magnitude |
| Precision (%RSD) | < 15% | < 20% | < 15% |
| Mass Accuracy | Low Resolution | Low Resolution | High Resolution (< 5 ppm) |
| Selectivity | High (with SRM) | Moderate | Very High |
| Throughput | High | Moderate | Moderate to High |
Discussion of Performance
Triple Quadrupole (QqQ) Mass Spectrometry is the gold standard for targeted quantitative analysis due to its high sensitivity and selectivity in Selected Reaction Monitoring (SRM) mode.[1] For this compound, a QqQ instrument would provide excellent precision and accuracy for pharmacokinetic studies. The specificity of SRM minimizes interference from complex biological matrices.
Ion Trap Mass Spectrometry offers advantages in qualitative analysis, with its ability to perform multiple stages of fragmentation (MSn), which is useful for structural elucidation of metabolites and impurities.[2][3] While ion traps can be used for quantification, they generally have a more limited linear dynamic range and lower precision compared to triple quadrupoles.[4] For this compound, an ion trap would be valuable for identifying potential in-vivo modifications or degradation products.
High-Resolution Mass Spectrometry (HRMS) , including Orbitrap and TOF technologies, provides high mass accuracy and resolution, enabling excellent selectivity and the ability to distinguish analytes from matrix interferences with high confidence.[5][6][7] Recent studies comparing QqQ and Orbitrap for antibiotic analysis have shown that HRMS can offer superior sensitivity.[8] For this compound, HRMS allows for both sensitive quantification and the potential for retrospective data analysis to identify unexpected metabolites or contaminants without pre-selecting transitions.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are typical experimental protocols for the analysis of Roxithromycin using LC-MS/MS, which would be adapted for this compound as an internal standard.
Sample Preparation: Protein Precipitation
A common and straightforward method for extracting Roxithromycin from plasma or serum is protein precipitation.
-
To 100 µL of plasma/serum sample, add 200 µL of a precipitating agent (e.g., methanol or acetonitrile) containing the internal standard, this compound.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.[9]
Liquid Chromatography
An effective chromatographic separation is essential to reduce matrix effects and ensure accurate quantification.
-
Column: A C18 reversed-phase column is commonly used (e.g., 100 mm x 2.0 mm, 3 µm).[9]
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., methanol or acetonitrile) is typical.
-
Flow Rate: A flow rate of 0.2 mL/min is often employed.[9]
-
Injection Volume: 5-10 µL.
Mass Spectrometry Settings
The following are example starting points for mass spectrometer settings, which should be optimized for the specific instrument and application.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for Roxithromycin.
-
Triple Quadrupole (SRM Transitions):
-
Roxithromycin: The precursor ion is [M+H]+. Common product ions result from the loss of the cladinose sugar or other characteristic fragments.
-
This compound: The precursor ion will be [M+H]+ with a +7 Da shift. The product ions will also show a corresponding mass shift if the deuterium labels are on a stable part of the molecule that is retained in the fragment.
-
-
Ion Trap: Full scan MS is used to identify the precursor ion, followed by MSn experiments to generate a detailed fragmentation pattern.
-
High-Resolution MS: Full scan accurate mass data is acquired. Quantification is performed by extracting the accurate mass chromatogram for the [M+H]+ ion of this compound.
Mandatory Visualizations
Roxithromycin Mechanism of Action
Roxithromycin, a macrolide antibiotic, inhibits bacterial protein synthesis. The following diagram illustrates its mechanism of action.
Caption: Mechanism of action of Roxithromycin.
Experimental Workflow for Performance Comparison
This diagram outlines a logical workflow for comparing the performance of this compound across different mass spectrometers.
Caption: Workflow for comparing mass spectrometer performance.
References
- 1. Purchasing the Right Mass Spectrometer: Triple Quadrupole vs. HRAM [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Studies on the Electrospray Ion Trap Mass Spectra of Roxithromycin and Its Metabolites [cjcu.jlu.edu.cn]
- 4. enovatia.com [enovatia.com]
- 5. d-nb.info [d-nb.info]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. biocompare.com [biocompare.com]
- 8. Comparative performance evaluation of triple quadrupole tandem mass spectrometry and orbitrap high-resolution mass spectrometry for analysis of antibiotics in creek water impacted by CETP discharge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparison of different internal standards for Roxithromycin analysis
For Researchers, Scientists, and Drug Development Professionals
The quantitative analysis of Roxithromycin, a macrolide antibiotic, in various biological matrices is a critical aspect of pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. The use of an appropriate internal standard (IS) is paramount for achieving accurate and reproducible results by correcting for variations in sample preparation and instrument response. This guide provides an objective comparison of commonly employed internal standards for Roxithromycin analysis, supported by experimental data from published literature.
Comparison of Key Performance Parameters
The selection of an internal standard is ideally based on its structural similarity to the analyte, similar extraction recovery, and chromatographic behavior. For Roxithromycin, other macrolide antibiotics such as Clarithromycin and Erythromycin are frequently utilized. The following table summarizes their performance characteristics based on validated analytical methods.
| Internal Standard | Analytical Method | Matrix | Recovery of Roxithromycin (%) | Recovery of Internal Standard (%) | Precision (RSD, %) | Linearity (r²) | Reference |
| Clarithromycin | LC-ESI/MS/MS | Human Serum | 97 - 101 | Not Reported | < 14 | 0.995 - 0.999 | [1] |
| Clarithromycin | LC with Electrochemical Detection | Plasma | > 90 | > 90 | ~ 3 | Not Reported | [1] |
| Erythromycin | UHPLC-UV | Broiler Plasma | > 90 | 81.36 | Intra-day: < 7.70, Inter-day: < 9.42 | 0.9999 | [2] |
| Roxithromycin (as IS for Clarithromycin) | LC-MS/MS | Human Plasma | 98.1 | 78.3 - 90.5 | < 8.3 | Not Reported | [3] |
| Roxithromycin (as IS for Erythromycin) | HPLC-UV | Dermatological Cream | Not Reported | Not Reported | Not Reported | 0.9998 | [4] |
Note: The reciprocal use of Roxithromycin as an internal standard for Clarithromycin and Erythromycin analysis further supports their suitability due to similar physicochemical properties. While Azithromycin is another structurally related macrolide, detailed validation data for its use as an internal standard in Roxithromycin analysis is not as readily available in the reviewed literature.
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting analytical methods. Below are summaries of the experimental protocols for methods using Clarithromycin and Erythromycin as internal standards.
Method 1: LC-ESI/MS/MS with Clarithromycin as Internal Standard
This method is suitable for the quantification of Roxithromycin in human serum.[1]
-
Sample Preparation:
-
To a 100 µL serum sample, add a known concentration of Clarithromycin solution as the internal standard.
-
Precipitate proteins by adding methanol.
-
Vortex mix and centrifuge the sample.
-
Dilute the supernatant with the mobile phase before injection.
-
-
Chromatographic Conditions:
-
Column: Phenomenex Luna CN (100 mm × 2.0 mm i.d., 3 µm)
-
Mobile Phase: Methanol, acetonitrile, and 0.1% formic acid and 0.1% ammonium acetate in water (3:3:4, v/v/v)
-
Flow Rate: 0.2 mL/min
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI), positive mode
-
Detection: Selected Reaction Monitoring (SRM)
-
Method 2: UHPLC-UV with Erythromycin as Internal Standard
This method has been validated for the analysis of Roxithromycin in broiler plasma.[2]
-
Sample Preparation:
-
To a plasma sample, add a known concentration of Erythromycin solution as the internal standard.
-
Perform liquid-liquid extraction using ice-cold acetonitrile.
-
Vortex mix and centrifuge.
-
Inject the clear supernatant into the UHPLC system.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: 0.1% trifluoroacetic acid buffer (pH 2.1) and acetonitrile (55:45, v/v)
-
Flow Rate: 1 mL/min
-
Detection: UV at 220 nm
-
Visualization of the Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of Roxithromycin using an internal standard.
Conclusion
Both Clarithromycin and Erythromycin have demonstrated their suitability as internal standards for the quantitative analysis of Roxithromycin. The choice between them may depend on the specific analytical method (LC-MS/MS or HPLC-UV), the matrix being analyzed, and the availability of the standard. For LC-MS/MS methods, Clarithromycin is a common and effective choice due to its close structural similarity and ionization properties. For UV-based methods, Erythromycin has been shown to provide excellent linearity and accuracy. It is crucial to validate the chosen internal standard under the specific experimental conditions to ensure reliable and accurate quantification of Roxithromycin.
References
- 1. Liquid chromatographic determination of the macrolide antibiotics roxithromycin and clarithromycin in plasma by automated solid-phase extraction and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simplified method for determination of clarithromycin in human plasma using protein precipitation in a 96-well format and liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ingentaconnect.com [ingentaconnect.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Roxithromycin-d7
For researchers, scientists, and drug development professionals, the integrity of scientific discovery and laboratory safety are paramount. The proper disposal of research compounds like Roxithromycin-d7, a stable isotope-labeled macrolide antibiotic, is a critical component of responsible laboratory practice. Adherence to established disposal protocols not only ensures a safe working environment but also prevents environmental contamination and maintains regulatory compliance.
This compound, like its parent compound, is classified as harmful if swallowed and is recognized for its potential to cause long-lasting toxic effects on aquatic life.[1][2] Therefore, its disposal requires a structured approach that neutralizes its biological activity and adheres to hazardous waste regulations.
Quantitative Analysis of Roxithromycin's Environmental Impact
The following table summarizes key ecotoxicity data for Roxithromycin, highlighting its potential environmental impact and underscoring the importance of proper disposal.
| Organism | Test Type | Duration | Endpoint | Result | Reference |
| Pseudokirchneriella subcapitata (Green Alga) | Growth Inhibition | 72 hours | IC50 | 47 µg/L | [3] |
| Daphnia magna (Crustacean) | Swimming Inhibition | 48 hours | EC50 | 74,300 µg/L | [3] |
| Oryzias latipes (Medaka Fish) | Acute Toxicity | 96 hours | LC50 | 288,300 µg/L | [3] |
| Lemna gibba (Duckweed) | Growth Inhibition | 7 days | EC50 | > 1,000 µg/L | [3] |
IC50: The concentration of a substance that causes a 50% inhibition of a given biological process. EC50: The concentration of a substance that produces a 50% response of a particular endpoint after a specified exposure time. LC50: The concentration of a substance that is lethal to 50% of the test organisms within a specified period.
Experimental Protocol for the Disposal of this compound in a Laboratory Setting
This protocol outlines a detailed, step-by-step procedure for the safe and compliant disposal of this compound from a research laboratory. This method is based on the principles of chemical degradation to mitigate the compound's biological activity before final disposal as hazardous waste.
Objective: To safely treat and dispose of this compound waste generated during laboratory research.
Materials:
-
This compound waste (solid or in solution)
-
Sodium hydroxide (NaOH), 1 M solution
-
Hydrochloric acid (HCl), 1 M solution
-
Appropriate personal protective equipment (PPE): safety goggles, lab coat, nitrile gloves
-
Fume hood
-
Labeled hazardous waste container (black for hazardous chemical waste)
-
pH indicator strips
-
Glass beaker
Procedure:
-
Segregation and Collection:
-
Collect all waste containing this compound, including unused stock, experimental residues, and contaminated labware (e.g., pipette tips, vials), in a designated, clearly labeled, and sealed container. Do not mix with other chemical waste streams to avoid unintended reactions.
-
-
Inactivation through Alkaline Hydrolysis:
-
Note: This step should be performed in a certified fume hood.
-
For liquid waste, slowly add 1 M sodium hydroxide solution to the this compound waste while stirring. Monitor the pH using indicator strips until it reaches a pH of ≥ 12.
-
For solid waste, first, dissolve it in a minimal amount of a suitable solvent (e.g., ethanol) before proceeding with the addition of sodium hydroxide.
-
Allow the solution to stand for at least 24 hours to ensure complete degradation of the macrolide structure. Studies have shown that Roxithromycin is susceptible to degradation under alkaline conditions.[4]
-
-
Neutralization:
-
After the 24-hour degradation period, neutralize the basic solution by slowly adding 1 M hydrochloric acid while stirring.
-
Continuously monitor the pH with indicator strips until the solution reaches a neutral pH (approximately 7.0).
-
-
Final Disposal:
-
The neutralized solution is now considered hazardous chemical waste.
-
Carefully pour the treated solution into a designated black hazardous waste container.[5]
-
Ensure the container is properly labeled with its contents ("Neutralized this compound waste") and the appropriate hazard warnings.
-
Arrange for the disposal of the hazardous waste container through your institution's licensed environmental health and safety (EHS) office or a certified hazardous waste disposal company.
-
Visualizing the Disposal Workflow
The following diagrams illustrate the key decision-making and procedural workflows for the proper disposal of this compound.
References
- 1. Occurrences and ecological risks of roxithromycin, trimethoprim, and chloramphenicol in the Han River, Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 2253707-77-4 [chemicalbook.com]
- 3. env.go.jp [env.go.jp]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Color Coding for Medical Waste Containers | Eco Medical [ecomedicalwaste.com]
Personal protective equipment for handling Roxithromycin-d7
For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like Roxithromycin-d7 is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure risk. The following table summarizes the recommended PPE.
| Body Area | Personal Protective Equipment (PPE) | Standard |
| Eyes and Face | Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash hazards. | Conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[1] |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene). Double gloving is recommended for handling hazardous drugs.[2][3] | Inspected prior to use and disposed of immediately if contaminated.[4] |
| Body | A protective disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs. An acid-resistant apron can provide additional protection.[3][5] | Should cover the body from neck to knees and wrap around the back.[6] |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if there is a risk of inhalation, if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1] | Use in a well-ventilated area, preferably within a chemical fume hood. |
| Feet | Closed-toe shoes are required for all laboratory work.[5] | --- |
Operational Plan for Safe Handling
Following a systematic operational plan ensures that this compound is handled safely at every stage.
1. Preparation and Planning:
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.
-
SDS Review: All personnel must review the Safety Data Sheet (SDS) for Roxithromycin and be familiar with its hazards and handling precautions.[7]
-
Emergency Procedures: Ensure that all lab personnel are aware of the location and operation of emergency equipment, such as safety showers, eyewash stations, and fire extinguishers.[7]
-
Work Area Preparation: Designate a specific area for handling this compound. The work surface should be covered with disposable plastic-backed absorbent paper.[5]
2. Handling Procedures:
-
Personal Protective Equipment (PPE): Don all required PPE as outlined in the table above before handling the compound.
-
Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8]
-
Weighing: When weighing the compound, use an enclosure or a balance with a draft shield within the fume hood to prevent the dispersal of fine particles.
-
Dissolving: When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
General Practices:
3. Post-Handling Procedures:
-
Decontamination: Decontaminate all work surfaces and equipment after use.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the appropriate waste stream.
-
Storage: Store this compound in a clearly labeled, tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[1] The recommended storage temperature is -20°C.[10]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Solid Waste: Unused or expired this compound powder, contaminated gloves, bench paper, and other solid materials should be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not pour down the drain.[1]
-
Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container.
-
-
Waste Disposal:
Handling and Safety Workflow for this compound
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. niinfectioncontrolmanual.net [niinfectioncontrolmanual.net]
- 3. osha.gov [osha.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 6. Personal Protective Equipment - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. This compound | CAS | LGC Standards [lgcstandards.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
